Technical Documentation Center

13-cis-Fenretinide-d4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 13-cis-Fenretinide-d4

Core Science & Biosynthesis

Foundational

13-cis-Fenretinide-d4 chemical structure and properties

Advanced Isotopic Standards in Retinoid Bioanalysis[1][2] Executive Summary 13-cis-Fenretinide-d4 (13-cis-N-(4-hydroxyphenyl-2,3,5,6-d4)retinamide) is a stable isotope-labeled analog of the synthetic retinoid Fenretinide...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Isotopic Standards in Retinoid Bioanalysis[1][2]

Executive Summary

13-cis-Fenretinide-d4 (13-cis-N-(4-hydroxyphenyl-2,3,5,6-d4)retinamide) is a stable isotope-labeled analog of the synthetic retinoid Fenretinide (4-HPR).[1][2] It serves as a critical Internal Standard (IS) in the quantitative bioanalysis of retinoids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

This guide delineates the physicochemical properties, structural nuances, and rigorous experimental protocols required to utilize this compound effectively.[3] Its primary utility lies in correcting for matrix effects, extraction efficiency, and ionization variability during the quantification of Fenretinide and its geometric isomers in complex biological matrices (plasma, tissue, retinal pigment epithelium).[3]

Chemical Identity & Structural Analysis[2][3][4][5]

The efficacy of 13-cis-Fenretinide-d4 as an internal standard stems from its structural homology to the target analyte, differing only by the isotopic mass of the phenyl ring and the geometric configuration of the polyene chain.

Physicochemical Profile[2][4][5][6][7][8][9]
PropertySpecification
Compound Name 13-cis-Fenretinide-d4
Synonyms 13-cis-N-(4-hydroxyphenyl)retinamide-d4; 13-cis-4-HPR-d4
Molecular Formula

Molecular Weight 395.58 g/mol (approx.)[1][2][6]
Unlabeled Parent MW 391.56 g/mol
Isotopic Labeling Deuterium (

) x4 on the 4-hydroxyphenyl ring
Isomer Configuration 13-cis (Z-isomer at C13=C14 double bond)
Solubility DMSO (>25 mg/mL), Ethanol, Methanol; Practically insoluble in water
Appearance Yellow to orange crystalline solid
Stability Light-sensitive (photo-isomerization); Oxidation-sensitive
Structural Visualization

The following diagram illustrates the logical connectivity and the specific site of deuteration and isomerization. The "cis" configuration at carbon 13 introduces a "kink" in the hydrophobic tail, altering its chromatographic retention time compared to the all-trans isomer.[3]

FenretinideStructure cluster_0 Retinoid Polyene Chain cluster_1 cluster_2 Isotopic Labeling Site BetaIonone Beta-Ionone Ring Polyene Polyene Chain (C7 - C12) BetaIonone->Polyene C13_C14 C13=C14 Bond (cis-configuration) Polyene->C13_C14 Conjugation Amide Amide Group (-CONH-) C13_C14->Amide Steric Kink PhenylRing 4-Hydroxyphenyl Ring Amide->PhenylRing Deuterium 4x Deuterium Atoms (Positions 2,3,5,6) PhenylRing->Deuterium Substitution

Caption: Structural logic of 13-cis-Fenretinide-d4, highlighting the critical 13-cis geometric kink and the stable isotope labeling on the phenolic moiety.

Analytical Application: LC-MS/MS Methodology

The quantification of Fenretinide requires the separation of the 13-cis isomer from the all-trans parent drug. These isomers have distinct biological activities and pharmacokinetics.[2][3] The d4 internal standard corrects for extraction losses, but it must be chromatographically resolved or used specifically to track the 13-cis isomer if co-elution with the unlabeled 13-cis analyte is desired.[2]

3.1. Experimental Protocol: Sample Preparation

Objective: Maximize recovery while minimizing light-induced isomerization.

  • Sample Aliquot: Transfer 100 µL of plasma/tissue homogenate to an amber microcentrifuge tube (light protection is mandatory).

  • Internal Standard Spiking: Add 10 µL of 13-cis-Fenretinide-d4 working solution (e.g., 500 ng/mL in methanol). Vortex for 10 seconds.[1][2][3]

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: Acidified ACN precipitates proteins and stabilizes the retinoids, preventing degradation.[3]

  • Extraction: Vortex vigorously for 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer supernatant to an amber autosampler vial.

    • Note: Avoid evaporation/reconstitution if sensitivity allows, as this step increases the risk of oxidation.[3] If concentration is needed, use

      
       blow-down in the dark.[1][2][3]
      
3.2. Chromatographic Separation (LC Conditions)

Separation of the cis and trans isomers is the critical quality attribute of this method.[3]

  • Column: C18 Reversed-Phase (e.g., Thermo Accucore C18 or Phenomenex Gemini C18), 2.1 x 100 mm, 2.6 µm particle size.[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3][5]

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol typically provides better selectivity for retinoid isomers than Acetonitrile).[1][2][3]

  • Gradient:

    • 0-1 min: 70% B[1][2]

    • 1-6 min: Linear gradient to 98% B[1][2]

    • 6-8 min: Hold at 98% B

    • 8.1 min: Re-equilibrate at 70% B

  • Flow Rate: 0.4 mL/min.[1][2][3]

  • Column Temp: 30°C.

3.3. Mass Spectrometry (MRM Parameters)

Detection utilizes Positive Electrospray Ionization (ESI+).[1][3] The fragmentation pattern typically involves the cleavage of the amide bond, yielding the retinoyl cation.[3]

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
Fenretinide (4-HPR) 392.3283.2~20Loss of aminophenol
13-cis-Fenretinide-d4 396.3 283.2 ~20Loss of d4 -aminophenol

Note on Specificity: Since the deuterium label is located on the hydroxyphenyl ring (neutral loss), the detected fragment (retinoyl cation,


 283) is identical for both the analyte and the standard.[3] Specificity is achieved via the Precursor Ion  selection (392 vs. 396).[3]
3.4. Analytical Workflow Diagram

LCMS_Workflow cluster_LC LC Separation cluster_MS MS/MS Detection Sample Biological Sample (Plasma/Tissue) Spike Spike IS: 13-cis-Fenretinide-d4 Sample->Spike Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract LC_Column C18 Column (Isomer Resolution) Extract->LC_Column Separation Elution Order: 1. 13-cis-Fenretinide 2. All-trans-Fenretinide LC_Column->Separation Q1 Q1 Filter: 396.3 (IS) 392.3 (Analyte) LC_Column->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Q3 Filter: 283.2 (Retinoyl Cation) Q2->Q3 Data Quantification (Area Ratio Calculation) Q3->Data

Caption: LC-MS/MS workflow for Fenretinide analysis using 13-cis-Fenretinide-d4 as the Internal Standard.

Handling, Stability, and Troubleshooting
4.1. The "Amber Rule"

Retinoids are notoriously photo-labile.[1][2][3] Exposure to white light causes rapid isomerization (scrambling 13-cis to all-trans and 9-cis).[1][2]

  • Protocol: Perform all extractions under yellow (sodium vapor) light or LED amber light (cutoff >500 nm). Use amber glassware exclusively.

4.2. Storage[1][2][3][10][11]
  • Powder: -20°C, desiccated, under Argon/Nitrogen.

  • Stock Solution: -80°C in Methanol/Ethanol. Stable for ~6 months.

  • Working Solution: Prepare fresh weekly.

4.3. Troubleshooting Isomer Separation

If the 13-cis and all-trans peaks merge:

  • Switch Solvent: Change organic modifier from Acetonitrile to Methanol (protic solvents often improve retinoid isomer selectivity).[1][2][3]

  • Lower Temperature: Reduce column temperature to 20°C or 25°C to increase stationary phase interaction.

  • Check pH: Ensure the aqueous phase is acidic (pH ~3.[1][3]0) to suppress ionization of residual silanols, though Fenretinide is an amide and less sensitive to pH than retinoic acid.[3]

References
  • Formelli, F., et al. (1989).[1][2][3] "Plasma retinol level reduction by the synthetic retinoid fenretinide: a long term follow up study of breast cancer patients." European Journal of Cancer and Clinical Oncology. Link

  • Swanson, B. N., et al. (1980).[1][2][3] "Chromatographic analysis of the synthetic retinoid 4-hydroxyphenylretinamide and its metabolites." Journal of Chromatography B. Link

  • Thermo Fisher Scientific. (2017).[1][2][3] "LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research." Application Note. Link

  • Cooper, D. A., et al. (1994).[1][2][3] "Identification of 13-cis-retinoic acid and its metabolites in human plasma." Journal of Chromatography B. Link

  • Axios Research. "Fenretinide-d4 Product Data Sheet." Catalog # AR-F01323. Link

Sources

Exploratory

13-cis-Fenretinide-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 13-cis-Fenretinide-d4, a deuterated analog of a promising synthetic retinoid. This document delves...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 13-cis-Fenretinide-d4, a deuterated analog of a promising synthetic retinoid. This document delves into its fundamental properties, synthesis, mechanism of action, and practical applications in research, with a focus on its utility in analytical methods and its relevance to cancer research.

Core Compound Specifications

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective application in a research setting. The following table summarizes the key identifiers for 13-cis-Fenretinide-d4.

PropertyValueCitation(s)
Compound Name 13-cis-Fenretinide-d4N/A
Synonyms (2Z,4E,6E,8E)-N-(4-hydroxyphenyl-2,3,5,6-d4)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide, 13-cis-HPR-d4[1]
CAS Number Not explicitly assigned; often referenced by the non-labeled Fenretinide CAS: 65646-68-6. Some suppliers list the CAS for the 13-cis isomer as "not available".[1]
Molecular Formula C₂₆H₂₉D₄NO₂[2]
Molecular Weight 395.57 g/mol [2]

Synthesis and Manufacturing

The synthesis of 13-cis-Fenretinide-d4 involves a multi-step process that combines the synthesis of its two primary precursors: 13-cis-retinoic acid and deuterated 4-aminophenol.

Synthesis of Precursors

1. 13-cis-Retinoic Acid: The synthesis of 13-cis-retinoic acid can be achieved through various methods. One patented approach starts from beta-ionone, which is converted to vinyl-beta-ionol. This intermediate then undergoes a series of reactions, including an isomerization step using metal halide lamps in the presence of a sensitizer like Bengal rose, to yield 13-cis-retinoic acid.[3]

2. 4-Amino-2,3,5,6-tetradeuterophenol (4-Aminophenol-d4): The deuteration of the 4-aminophenol ring is a critical step. A common method involves the acid-catalyzed hydrogen-deuterium exchange of 4-aminophenol in heavy water (D₂O) at elevated temperatures, often facilitated by microwave irradiation to drive the reaction to completion.[4] This process replaces the four hydrogen atoms on the aromatic ring with deuterium.

Final Amide Coupling

The final step in the synthesis of 13-cis-Fenretinide-d4 is the amide coupling of 13-cis-retinoic acid with 4-amino-2,3,5,6-tetradeuterophenol. This reaction is typically achieved by first activating the carboxylic acid group of 13-cis-retinoic acid, for instance, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC).[5] The activated retinoid is then reacted with the deuterated aminophenol to form the final amide bond.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_final_coupling Amide Coupling beta-ionone beta-ionone 13-cis-retinoic_acid 13-cis-retinoic_acid beta-ionone->13-cis-retinoic_acid Multi-step synthesis 13-cis-Fenretinide-d4 13-cis-Fenretinide-d4 13-cis-retinoic_acid->13-cis-Fenretinide-d4 Amide coupling 4-aminophenol 4-aminophenol 4-aminophenol-d4 4-aminophenol-d4 4-aminophenol->4-aminophenol-d4 H/D Exchange (D2O, heat) 4-aminophenol-d4->13-cis-Fenretinide-d4

Figure 1: Simplified synthesis pathway for 13-cis-Fenretinide-d4.

Mechanism of Action of Fenretinide

Fenretinide, the non-deuterated parent compound, exhibits a multifaceted mechanism of action, making it a subject of intense research, particularly in oncology. Its effects can be broadly categorized into retinoic acid receptor (RAR)-dependent and RAR-independent pathways.

RAR-Dependent Pathways

Fenretinide can bind to retinoic acid receptors, which are nuclear receptors that function as ligand-activated transcription factors. This binding can modulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.[6]

RAR-Independent Pathways

A significant portion of Fenretinide's biological activity, especially its pro-apoptotic effects in cancer cells, is mediated through pathways independent of RARs. Two of the most well-characterized mechanisms are the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism.

1. Generation of Reactive Oxygen Species (ROS): Fenretinide treatment has been shown to induce a significant increase in intracellular ROS levels in various cancer cell lines.[7][8] This oxidative stress can damage cellular components, including mitochondria, leading to the activation of apoptotic pathways.

2. Modulation of Ceramide Metabolism: Fenretinide can increase the intracellular concentration of ceramides, a class of sphingolipids that act as signaling molecules in apoptosis.[7] This is achieved, in part, by inhibiting the enzyme dihydroceramide desaturase 1 (DES1), leading to an accumulation of dihydroceramides and subsequent induction of cellular stress and apoptosis.

Mechanism_of_Action cluster_rar RAR-Dependent cluster_rar_independent RAR-Independent Fenretinide Fenretinide RAR_Binding Binds to RARs Fenretinide->RAR_Binding ROS_Generation ↑ Reactive Oxygen Species (ROS) Fenretinide->ROS_Generation Ceramide_Metabolism ↑ Ceramide Levels Fenretinide->Ceramide_Metabolism Gene_Expression Modulates Gene Expression RAR_Binding->Gene_Expression Differentiation_Apoptosis Cell Differentiation & Apoptosis Gene_Expression->Differentiation_Apoptosis Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Apoptosis_Activation Activation of Apoptosis Ceramide_Metabolism->Apoptosis_Activation Mitochondrial_Stress->Apoptosis_Activation

Figure 2: Dual mechanism of action of Fenretinide.

Applications in Research

The primary application of 13-cis-Fenretinide-d4 is as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies of Fenretinide.

Internal Standard in LC-MS/MS Analysis

Due to its structural similarity and mass difference from the non-labeled compound, 13-cis-Fenretinide-d4 is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2] Its use allows for accurate quantification of Fenretinide and its metabolites in complex biological matrices such as plasma and tissue homogenates by correcting for variations in sample preparation and instrument response.[9]

Table of Mass Spectrometry Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Fenretinide392.3283.2
13-cis-Fenretinide-d4396.3287.2

Note: Specific ion transitions may vary depending on the instrument and analytical conditions.

Experimental Protocols

In Vitro Cell Culture Studies

Fenretinide is frequently used in in vitro studies to investigate its anticancer properties. The following provides a general framework for such experiments.

1. Stock Solution Preparation:

  • Dissolve Fenretinide in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C, protected from light.

2. Cell Treatment:

  • Culture cancer cell lines of interest in appropriate media and conditions.

  • Dilute the Fenretinide stock solution in cell culture media to the desired final concentrations. Typical working concentrations range from 1 µM to 10 µM.[10]

  • Treat cells for various time points (e.g., 24, 48, 72 hours) to assess time-dependent effects.

3. Assessment of Apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using colorimetric or fluorometric substrates.

4. Measurement of Reactive Oxygen Species (ROS):

  • Utilize fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or CellROX® Green Reagent.[7]

  • Incubate treated cells with the probe and measure the fluorescence intensity using a plate reader or flow cytometer.

In Vivo Animal Studies

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of Fenretinide.

1. Formulation and Administration:

  • Due to its poor aqueous solubility, Fenretinide is often formulated in a vehicle such as corn oil for oral administration (gavage).[11]

  • For intravenous administration, lipid-based formulations have been developed to improve bioavailability.[12]

2. Dosing Regimens:

  • Dosages in animal models can vary widely depending on the study's objective. In murine xenograft models, oral doses of around 240 mg/kg/day have been used.[13] In beagle dogs, oral doses of 70 mg/kg/day have been reported.[12]

3. Pharmacokinetic Analysis:

  • Collect blood samples at various time points after drug administration.

  • Process the samples to plasma and store at -80°C until analysis.

  • Use a validated LC-MS/MS method with 13-cis-Fenretinide-d4 as an internal standard to quantify Fenretinide and its metabolites.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Fenretinide_Treatment Fenretinide Treatment (1-10 µM) Cell_Culture->Fenretinide_Treatment Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Fenretinide_Treatment->Apoptosis_Assay ROS_Detection ROS Detection (DCFH-DA) Fenretinide_Treatment->ROS_Detection Animal_Model Xenograft Mouse Model Fenretinide_Admin Fenretinide Administration (Oral/IV) Animal_Model->Fenretinide_Admin PK_Analysis Pharmacokinetic Analysis Fenretinide_Admin->PK_Analysis LCMS LC-MS/MS with 13-cis-Fenretinide-d4 IS PK_Analysis->LCMS

Figure 3: General experimental workflow for Fenretinide research.

Conclusion

13-cis-Fenretinide-d4 is an indispensable tool for researchers investigating the pharmacokinetics and metabolism of Fenretinide. A thorough understanding of its properties, synthesis, and the multifaceted mechanism of action of its parent compound is crucial for designing and interpreting experiments aimed at exploring the therapeutic potential of this class of synthetic retinoids. This guide provides a foundational resource for scientists and drug development professionals working in this exciting field.

References

  • Scheme 4 (A) Selective deuteration of 4-aminophenol. Reagents and... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Synthesis and characterization of 13-cis-retinoic acid derivatives - ResearchGate. (2025, August 6). Retrieved February 9, 2026, from [Link]

  • A process for the preparation of 13-CIS-retinoic acid - Google Patents. (n.d.).
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI. (2022, February 17). Retrieved February 9, 2026, from [Link]

  • Phase I Trial and Pharmacokinetics of Fenretinide in Children with Neuroblastoma 1 - AACR Journals. (n.d.). Retrieved February 9, 2026, from [Link]

  • Clinical development of fenretinide as an... : Experimental Biology & Medicine - Ovid. (2017, June). Retrieved February 9, 2026, from [Link]

  • Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • Fenretinide induces apoptosis and synergises the apoptosis inducing effect of gemcitabine through inhibition of key signalling molecules involved in A549 cell survival in in silico and in vitro analyses - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives. (2017, April 21). Retrieved February 9, 2026, from [Link]

  • Reactive oxygen species (ROS) mediates fenretinide–induced apoptosis in human retinal pigment epithelial (RPE) cells | IOVS. (n.d.). Retrieved February 9, 2026, from [Link]

  • High-throughput in vitro drug screening and in vivo studies identify fenretinide as a brain-penetrant DMG therapeutic | Neuro-Oncology | Oxford Academic. (2025, February 12). Retrieved February 9, 2026, from [Link]

  • Converting Redox Signaling to Apoptotic Activities by Stress-Responsive Regulators HSF1 and NRF2 in Fenretinide Treated Cancer Cells - PubMed Central. (2009, October 21). Retrieved February 9, 2026, from [Link]

  • Fenretinide-induced caspase-8 activation and apoptosis in an established model of metastatic neuroblastoma - PubMed Central. (n.d.). Retrieved February 9, 2026, from [Link]

  • Phase I trial and pharmacokinetics of fenretinide in children with neuroblastoma | Request PDF - ResearchGate. (2025, August 7). Retrieved February 9, 2026, from [Link]

  • Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]

  • Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC - NIH. (2016, September 29). Retrieved February 9, 2026, from [Link]

Sources

Foundational

Precision Bioanalysis of Retinoids: The Strategic Role of 13-cis-Fenretinide-d4

This guide details the strategic application of 13-cis-Fenretinide-d4 as a stable isotope internal standard (SIL-IS) for the bioanalysis of retinoids. It addresses the specific challenges of isomer-specific quantitation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 13-cis-Fenretinide-d4 as a stable isotope internal standard (SIL-IS) for the bioanalysis of retinoids. It addresses the specific challenges of isomer-specific quantitation in complex biological matrices.

Technical Guidance for Pharmacokinetic & Metabolic Profiling

Executive Summary

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid with significant therapeutic potential in oncology and metabolic disease. However, its clinical development is complicated by its physicochemical instability; specifically, its rapid isomerization to 13-cis-Fenretinide under physiological and analytical conditions.

Accurate quantitation requires distinguishing the active all-trans parent from the 13-cis metabolite. 13-cis-Fenretinide-d4 serves as the gold-standard internal standard for this purpose. By mirroring the exact geometric configuration and ionization behavior of the target analyte while carrying a distinct mass signature (+4 Da), it enables Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects, extraction inefficiencies, and chromatographic drift with unparalleled precision.

The Analytical Challenge: Isomerization & Matrix Effects

The Isomerization Trap

Retinoids contain a conjugated polyene chain susceptible to photo-isomerization and thermal degradation. In plasma, all-trans-Fenretinide partially converts to 13-cis-Fenretinide.[1]

  • Biological Relevance: The two isomers may exhibit different receptor affinities, toxicity profiles, and pharmacokinetic half-lives.

  • Analytical Risk: If an internal standard does not co-elute with the specific isomer of interest, it cannot accurately correct for ion suppression occurring at that specific retention time. Using a generic all-trans standard to quantify the cis isomer introduces error due to "wandering" matrix effects.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the chemical relationship and the necessity of matched internal standards.

IsomerizationPath AT All-trans-Fenretinide (Active Drug) Cis 13-cis-Fenretinide (Metabolite/Isomer) AT->Cis Isomerization (Light/Heat/In Vivo) IS_AT All-trans-Fenretinide-d4 (IS for Parent) IS_AT->AT Co-elutes & Corrects IS_Cis 13-cis-Fenretinide-d4 (IS for Isomer) IS_Cis->Cis Co-elutes & Corrects

Caption: Isomer-specific internal standards ensure that the correction factor (IS) experiences the exact same chromatographic environment as the analyte.

The Solution: 13-cis-Fenretinide-d4

Chemical Properties[2][3][4]
  • Chemical Name: N-(4-hydroxyphenyl-2,3,5,6-d4)retinamide (13-cis isomer).

  • Mass Shift: The inclusion of four deuterium atoms on the hydroxyphenyl ring shifts the precursor mass by +4 Da (e.g., m/z 392 → 396).

  • Stability: The deuterium label on the phenyl ring is metabolically stable and resistant to back-exchange, unlike labels placed on acidic protons.

Why "d4" is Optimal

A +4 Da shift is sufficient to avoid isotopic overlap . Natural Carbon-13 isotopes create a "M+1" and "M+2" signal for the unlabeled drug. A d4 standard pushes the IS mass signal (M+4) well beyond the natural isotopic envelope of the analyte, preventing "crosstalk" where the high concentration of the drug interferes with the IS signal.

Method Development & Validation Protocol

This protocol outlines a validated LC-MS/MS workflow using 13-cis-Fenretinide-d4.

Sample Preparation (Amber Light Conditions)

Retinoids are extremely light-sensitive. All procedures must be performed under yellow/amber light.

  • Aliquot: Transfer 50 µL of plasma into an amber microcentrifuge tube.

  • IS Addition: Add 10 µL of 13-cis-Fenretinide-d4 working solution (e.g., 500 ng/mL in methanol). Vortex for 10 seconds.[2]

    • Note: Equilibration allows the IS to bind to plasma proteins similarly to the analyte.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer supernatant to an amber vial. (Optional: Evaporate under Nitrogen and reconstitute in mobile phase if higher sensitivity is required).

LC-MS/MS Parameters
  • Column: Phenyl-Hexyl or C18 column (e.g., Phenomenex Gemini 3µm, 50 x 2.0 mm).

    • Rationale: Phenyl phases often provide superior selectivity for geometric isomers compared to standard C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid[3]

  • Gradient: Steep gradient (e.g., 60% B to 95% B over 5 minutes) to resolve the cis and trans peaks.

MRM Transitions (Positive Mode ESI):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)
13-cis-Fenretinide 392.3283.25025
13-cis-Fenretinide-d4 396.3283.25025
  • Mechanistic Note: The transition m/z 392 → 283 corresponds to the cleavage of the amide bond, losing the hydroxyphenyl group and leaving the retinoid cation. Since the d4 label is on the hydroxyphenyl ring, the product ion (retinoid chain) is the same (m/z 283) for both. The specificity comes from the precursor selection (Q1).

Analytical Workflow Diagram

BioanalysisWorkflow Sample Plasma Sample (Contains 13-cis-Fenretinide) IS_Add Add Internal Standard (13-cis-Fenretinide-d4) Sample->IS_Add Precip Protein Precipitation (Acetonitrile + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (14,000g, 4°C) Precip->Centrifuge LC LC Separation (Phenyl-Hexyl Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Resolved Isomers Data Quantitation (Ratio: Analyte Area / IS Area) MS->Data

Caption: Step-by-step bioanalytical workflow ensuring isotope equilibration and precise detection.

Validation & Quality Assurance

To ensure the method meets FDA/EMA bioanalytical guidelines:

  • Isotopic Purity: The d4 standard must have <0.5% d0 (unlabeled) contribution to prevent false positives in the analyte channel.

  • Cross-Signal Interference: Inject a high concentration of the analyte (Upper Limit of Quantification) and monitor the IS channel. There should be no significant signal, confirming the +4 Da shift is sufficient.

  • Stability Testing:

    • Bench-top: 4 hours in amber vials on ice.

    • Freeze-Thaw: 3 cycles at -80°C.

    • Note: 13-cis-Fenretinide-d4 must demonstrate stability matching the analyte. If the IS isomerizes back to trans during storage, the correction capability for the cis peak is compromised.

References

  • Matteo, C., et al. (2024). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study. Pharmaceutics.

  • Eckert, R.L., et al. (2021).

  • Kane, M.A., et al. (2008). Quantification of Endogenous Retinoids. Methods in Molecular Biology.

  • Tocris Bioscience.

Sources

Exploratory

Technical Guide: Solubility and Stability of 13-cis-Fenretinide-d4 in Organic Solvents

Executive Summary 13-cis-Fenretinide-d4 (N-(4-hydroxyphenyl)-13-cis-retinamide-d4) is a stable isotope-labeled internal standard used primarily in the quantification of Fenretinide and its metabolites via LC-MS/MS. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

13-cis-Fenretinide-d4 (N-(4-hydroxyphenyl)-13-cis-retinamide-d4) is a stable isotope-labeled internal standard used primarily in the quantification of Fenretinide and its metabolites via LC-MS/MS. As a retinoid derivative, its handling requires rigorous control over environmental factors—specifically light, oxygen, and temperature—to prevent isomerization and oxidative degradation.

This guide provides a validated framework for the solubilization, storage, and handling of 13-cis-Fenretinide-d4. It addresses the specific challenge of maintaining the 13-cis geometric configuration , which is thermodynamically less stable than the all-trans isomer and prone to photo-isomerization.

Physicochemical Profile & Critical Attributes[1][2]

Understanding the molecular properties is the first step to accurate handling. The deuterated isotopologue shares the solubility profile of the unlabeled parent but requires stricter conservation of isotopic purity.

AttributeSpecification
Compound Name 13-cis-Fenretinide-d4
Chemical Class Synthetic Retinoid (Retinamide)
Molecular Weight ~395.58 g/mol (varies by deuterium position, typically +4 Da over parent MW 391.55)
Lipophilicity (LogP) ~6.0 – 8.0 (Highly Lipophilic)
pKa ~9.9 (Phenolic hydroxyl)
Critical Instability Photo-isomerization (13-cis

all-trans), Oxidation

Solubility Profile in Organic Solvents[3][4]

Retinoids are hydrophobic. 13-cis-Fenretinide-d4 exhibits high solubility in polar aprotic solvents and alcohols but is practically insoluble in water.

Solubility Data Table

Data represents approximate saturation limits at 25°C.

SolventSolubility LimitSuitability for Stock PrepNotes
DMSO (Dimethyl sulfoxide)> 20 mg/mLHigh Preferred for long-term cryo-storage (-80°C). Hygroscopic; use fresh or anhydrous DMSO to prevent precipitation.
Ethanol (Absolute)~ 10–30 mg/mLMedium Good for working solutions. High volatility requires tightly sealed vials to prevent concentration shifts.
Methanol ~ 5–10 mg/mLMedium Common LC-MS mobile phase component. Lower solubility than Ethanol.
Acetonitrile ~ 5 mg/mLLow Often causes precipitation if water is present. Use for dilution, not primary stock.
Water / PBS < 1 µg/mLNone Requires organic co-solvent (e.g., 1:2 EtOH:PBS) to achieve ~0.3 mg/mL.[1] Unstable in aqueous solution.
Technical Insight: The "Like Dissolves Like" Rule

Because 13-cis-Fenretinide-d4 possesses a long polyene chain, it behaves like a lipid. While soluble in DMSO, the addition of water (even atmospheric moisture absorbed by hygroscopic DMSO) dramatically increases the polarity of the solvent system, forcing the hydrophobic retinoid out of solution. Always use anhydrous solvents purged with inert gas.

Stability & Degradation Mechanisms

The integrity of 13-cis-Fenretinide-d4 is threatened by two primary pathways: Geometric Isomerization and Oxidative Cleavage .

Mechanism 1: Photo-Induced Isomerization

Retinoids exist in equilibrium between isomers. Energy input (photons, heat) lowers the activation energy barrier for rotation around the double bonds.

  • The Risk: Conversion of 13-cis to the thermodynamically more stable all-trans isomer.

  • Impact: In isomeric-resolution LC-MS assays, this leads to split peaks and inaccurate quantification of the specific isomer.

Mechanism 2: Oxidation

The conjugated double-bond system is an electron-rich target for reactive oxygen species (ROS), leading to epoxides or cleavage products.

Pathway Diagram: Degradation Dynamics

The following diagram illustrates the causality between environmental stressors and chemical degradation.

G cluster_inputs Stressors UV UV/Blue Light Target 13-cis-Fenretinide-d4 UV->Target O2 Oxygen (ROS) O2->Target Heat Heat (>25°C) Heat->Target TransIso All-trans-Fenretinide-d4 (Isomerization) Target->TransIso Reversible Equilibrium (Accelerated by Light) OxProds Epoxides / Cleavage Products (Irreversible) Target->OxProds Oxidation (Irreversible) TransIso->OxProds Oxidation

Caption: Degradation pathways of 13-cis-Fenretinide-d4 showing reversible isomerization and irreversible oxidation.

Validated Protocols for Handling

To ensure scientific integrity, follow these self-validating protocols.

Protocol A: Preparation of Master Stock Solution (1 mg/mL)

Objective: Create a stable stock solution for long-term storage.

  • Environment Setup:

    • Work under amber/yellow light (wavelength >500 nm).

    • Equip workspace with an Argon or Nitrogen gas line.

  • Weighing:

    • Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

    • Weigh the solid quickly into an amber glass vial (silanized glass is preferred to minimize adsorption).

  • Solubilization:

    • Add Anhydrous DMSO to achieve 1 mg/mL.

    • Critical Step: Flush the headspace with Argon gas for 30 seconds immediately.

    • Cap tightly and vortex gently for 1 minute. Avoid sonication if possible (heat generation); if necessary, sonicate in short bursts on ice.

  • Storage:

    • Aliquot into single-use amber vials (to avoid freeze-thaw cycles).

    • Store at -80°C .

    • Validity: 6 months (verify concentration via UV absorbance at ~360 nm before use).

Protocol B: Working Standard Preparation

Objective: Prepare a diluted standard for LC-MS spiking.

  • Dilution:

    • Thaw one aliquot of Master Stock in the dark.

    • Dilute using Acetonitrile or Methanol (LC-MS grade).[2]

    • Note: Do not use water for the intermediate dilution step to avoid precipitation.

  • Usage:

    • Add to samples immediately.

    • Discard unused working solution after 12 hours.

Experimental Workflow: Internal Standard Spiking

The following workflow ensures the internal standard tracks the analyte through extraction without introducing isomerization artifacts.

Workflow Start Biological Sample (Plasma/Tissue) AddIS Add 13-cis-Fenretinide-d4 (Working Soln) Start->AddIS Precip Protein Precipitation (Acetonitrile/Methanol) AddIS->Precip Mix Gently Protect CRITICAL CONTROL POINT: Dim Light & Ice Protect->AddIS Protect->Precip Extract Supernatant Extraction Precip->Extract Analysis LC-MS/MS Analysis Extract->Analysis

Caption: Sample preparation workflow emphasizing the critical control point for preventing isomerization.

References

  • National Institutes of Health (NIH). (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResearchGate. (2005). Characterization of the 13-cis-retinoic acid/cyclodextrin inclusion complexes by phase solubility and photostability. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Reversed-Phase Solid-Phase Extraction (SPE) Protocol for the Quantification of Fenretinide and 13-cis-Fenretinide-d4 from Human Plasma

Introduction: The Analytical Challenge of Fenretinide Fenretinide, or N-(4-hydroxyphenyl)retinamide (4-HPR), is a synthetic retinoid that has demonstrated significant cytotoxic activity against a wide array of cancer cel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Fenretinide

Fenretinide, or N-(4-hydroxyphenyl)retinamide (4-HPR), is a synthetic retinoid that has demonstrated significant cytotoxic activity against a wide array of cancer cells in preclinical studies[1][2]. Its promising therapeutic window has led to extensive evaluation in clinical trials for both cancer treatment and chemoprevention[1][2]. However, the clinical translation of fenretinide has been hampered by significant pharmacological challenges, primarily its very low aqueous solubility and consequently, poor and variable oral bioavailability[1][3][4]. Furthermore, fenretinide is known to bind extensively to plasma proteins and lipids, complicating its accurate measurement in biological matrices[1].

Accurate quantification of fenretinide in plasma is therefore essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies aimed at optimizing dosing and formulation strategies[1][3]. To account for procedural variability and potential analyte loss during sample processing, a stable isotope-labeled internal standard (SIL-IS), such as 13-cis-Fenretinide-d4, is indispensable. The SIL-IS mimics the chemical behavior of the analyte, ensuring the highest degree of accuracy in quantification, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5].

While methods like protein precipitation (PPT) offer a simple and rapid approach, they may be insufficient for removing all matrix interferences, potentially leading to ion suppression or enhancement in the MS source[1]. Solid-Phase Extraction (SPE) provides a more rigorous and selective sample cleanup, yielding cleaner extracts, reducing matrix effects, and improving overall assay robustness[1][6].

This application note presents a detailed, field-proven reversed-phase solid-phase extraction (RP-SPE) protocol for the efficient and reproducible extraction of fenretinide and its deuterated internal standard, 13-cis-Fenretinide-d4, from human plasma. We will delve into the causality behind each step, providing a scientifically grounded workflow suitable for demanding research and drug development environments.

The Principle of Reversed-Phase SPE for Fenretinide

The selection of an appropriate SPE mechanism is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. Fenretinide is a highly non-polar, hydrophobic molecule, making it an ideal candidate for Reversed-Phase (RP) chromatography[6][7][8].

In RP-SPE, the stationary phase (sorbent) is non-polar (e.g., silica bonded with C18 alkyl chains), while the mobile phase (sample and solvents) is polar (aqueous). The primary retention mechanism is based on hydrophobic (van der Waals) interactions between the non-polar analyte and the non-polar sorbent.

The process unfolds as follows:

  • Loading: The analyte, present in a polar aqueous matrix (plasma), is loaded onto the C18 sorbent. The analyte preferentially adsorbs to the non-polar sorbent to escape the polar aqueous environment.

  • Washing: Polar impurities and salts are washed away using a polar solvent (e.g., water or a weak aqueous-organic mixture) that is not strong enough to disrupt the hydrophobic interaction between fenretinide and the sorbent.

  • Elution: The retained analyte is eluted by passing a non-polar organic solvent through the cartridge. This strong solvent disrupts the hydrophobic interactions, causing the analyte to desorb from the sorbent and be collected in the eluate.

This selective retention and elution process effectively isolates fenretinide from endogenous interferences such as salts, proteins, and polar metabolites.

SPE_Principle cluster_Load Loading Step cluster_Elute Elution Step Fenretinide_aq Fenretinide (in aqueous plasma) C18_Sorbent C18 Sorbent (Non-Polar) Fenretinide_aq->C18_Sorbent Hydrophobic Attraction Fenretinide_bound Fenretinide (Bound to Sorbent) Organic_Solvent Organic Solvent (e.g., Methanol) Organic_Solvent->Fenretinide_bound Disruption of Interaction Fenretinide_eluted Fenretinide (in Eluate) Fenretinide_bound->Fenretinide_eluted

Caption: Principle of Reversed-Phase SPE for Fenretinide.

Materials and Reagents

  • Analytes: Fenretinide, 13-cis-Fenretinide-d4 (as internal standard working solution).

  • Biological Matrix: Blank human plasma, stored at -20°C or lower[9].

  • SPE Cartridges: C18-bonded silica cartridges (e.g., Thermo Scientific™ HyperSep™ C18, 100 mg / 1 mL).

  • Solvents (HPLC or MS Grade): Methanol, Acetonitrile, Water, Isopropanol.

  • Reagents: Formic acid (reagent grade).

  • Equipment: SPE vacuum manifold, vacuum pump, centrifuge, nitrogen evaporator, vortex mixer, precision pipettes, amber glass or polypropylene collection tubes to protect the light-sensitive analytes[1].

Detailed Experimental Protocols

Caution: Fenretinide and other retinoids are light-sensitive. All procedures should be performed under yellow or reduced lighting conditions, and samples should be stored in amber vials to prevent photodegradation[1].

Preparation of Solutions
  • Internal Standard (IS) Spiking Solution: Prepare a working solution of 13-cis-Fenretinide-d4 in methanol at a concentration of 100 ng/mL.

  • Pre-treatment Solution: 2% Formic Acid in Water (v/v).

  • Wash Solution: 5% Methanol in Water (v/v).

  • Elution Solvent: Methanol.

  • Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

Sample Pre-treatment

The goal of this step is to release fenretinide from plasma proteins and prepare the sample for optimal loading onto the SPE cartridge.

  • Thaw frozen plasma samples at room temperature. Vortex gently to ensure homogeneity.

  • In an amber polypropylene microcentrifuge tube, add 200 µL of the plasma sample.

  • Add 20 µL of the 100 ng/mL IS Spiking Solution.

  • Vortex for 10 seconds.

  • Add 200 µL of the Pre-treatment Solution (2% Formic Acid). The acid helps to precipitate proteins and ensures the phenolic hydroxyl group of fenretinide is in its neutral, more hydrophobic state, thereby enhancing its retention on the reversed-phase sorbent[6].

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[9].

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Solid-Phase Extraction (SPE) Procedure

This protocol is optimized for a 100 mg C18 cartridge. Volumes should be scaled accordingly for different cartridge sizes. A slow, consistent flow rate (approx. 1-2 mL/min) should be maintained during all steps.

  • Conditioning: Pass 1 mL of Methanol through the cartridge. This step solvates the C18 chains, activating the sorbent for interaction.

  • Equilibration: Pass 1 mL of water through the cartridge. This removes the excess methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent bed go dry from this point until the sample is loaded.

  • Loading: Load the entire supernatant from the pre-treated sample (approx. 420 µL) onto the cartridge.

  • Washing: Pass 1 mL of the Wash Solution (5% Methanol in Water) through the cartridge. This critical step removes residual salts and polar interferences without prematurely eluting the analytes of interest.

  • Drying: Dry the cartridge under maximum vacuum for 5-10 minutes to remove all residual aqueous solvent, which could otherwise dilute the final eluate and affect downstream processing.

  • Elution:

    • Place clean, amber collection tubes inside the manifold.

    • Add 500 µL of Methanol to the cartridge and allow it to soak for 30 seconds to ensure complete interaction with the analytes.

    • Elute the analytes slowly into the collection tubes.

    • Repeat with a second 500 µL aliquot of Methanol for a total elution volume of 1 mL to ensure complete recovery.

SPE_Workflow cluster_spe SPE Cartridge Steps node_step node_step node_solvent node_solvent node_output node_output Sample Plasma Sample + IS Pretreat Add 2% Formic Acid Centrifuge Sample->Pretreat Supernatant Supernatant Pretreat->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate MeOH1 1 mL Methanol MeOH1->Condition Equilibrate->Load Water 1 mL Water Water->Equilibrate Wash 4. Wash Load->Wash Dry 5. Dry Sorbent Wash->Dry WashSol 1 mL 5% MeOH/H2O WashSol->Wash Elute 6. Elute Dry->Elute FinalEluate Final Eluate Elute->FinalEluate MeOH2 2 x 500 µL Methanol MeOH2->Elute Analysis Evaporate & Reconstitute for LC-MS/MS FinalEluate->Analysis

Caption: Detailed Workflow for SPE of Fenretinide.

Post-Extraction Processing
  • Evaporate the final eluate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in 100 µL of the Reconstitution Solvent. The choice of this solvent should match the initial mobile phase conditions of the subsequent LC-MS/MS analysis to ensure good peak shape[5].

  • Vortex for 20 seconds and transfer to an amber autosampler vial for analysis.

Expected Performance Characteristics

A properly executed and validated SPE protocol should meet rigorous performance standards. The following table provides target values based on typical bioanalytical method validation guidelines and published data for fenretinide analysis[1][5][7].

ParameterTarget SpecificationRationale & Commentary
Extraction Recovery > 85%High recovery ensures the method has adequate sensitivity. This is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. While PPT can yield >90% recovery for fenretinide, SPE aims for high and consistent recovery[1].
Matrix Effect 85% - 115%This assesses the degree of ion suppression or enhancement from co-eluting matrix components. A value close to 100% indicates a clean extract and minimal interference, a primary advantage of SPE over PPT.
Process Efficiency > 80%Combines the effects of extraction recovery and matrix effects, providing a holistic view of the method's performance.
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)The relative standard deviation (RSD) of replicate measurements should be tight, indicating the method is reproducible. Values are typically assessed intra-day and inter-day[1][5].
Accuracy (% Bias) Within ±15% (±20% at LLOQ)The closeness of measured concentrations to the nominal (true) concentrations. This demonstrates the method is free from systemic error[1][5].
Lower Limit of Quantification (LLOQ) 0.2 - 1 ng/mLThe method should be sensitive enough for clinical PK studies. Published LC-MS/MS methods for fenretinide have achieved LLOQs in this range[1][7].

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery 1. Sorbent bed dried out before sample loading.2. Elution solvent is too weak or volume is insufficient.3. Analyte breakthrough during loading or washing.1. Ensure the sorbent remains wet after equilibration.2. Use a stronger solvent (e.g., isopropanol) or increase elution volume. Ensure elution is performed in two steps.3. Decrease the organic content of the wash solution or ensure sample pH is correct for maximum retention.
High Variability (RSD%) 1. Inconsistent vacuum pressure/flow rate.2. Incomplete protein precipitation.3. Incomplete drying of the sorbent before elution.1. Use a manifold with flow control valves; ensure consistent vacuum.2. Ensure vigorous and adequate vortexing after adding the acid.3. Ensure the cartridge is completely dry to prevent aqueous solvent from being carried into the eluate.
Significant Matrix Effects 1. Ineffective wash step.2. Inappropriate sorbent selection.1. Optimize the wash step by slightly increasing the percentage of organic solvent to remove more interferences without eluting the analyte.2. While C18 is robust, a different phase (e.g., a polymeric reversed-phase sorbent) could be tested for particularly complex matrices.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the solid-phase extraction of fenretinide and its deuterated internal standard from human plasma. By leveraging the hydrophobic nature of the analyte with a reversed-phase C18 sorbent, this method effectively isolates the compounds of interest from complex biological interferences. The detailed step-by-step procedure, coupled with explanations for the critical parameters, ensures that researchers can achieve the high recovery, low matrix effects, and excellent reproducibility required for accurate bioanalysis. This robust SPE workflow is an essential tool for advancing the clinical development of fenretinide.

References

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). National Institutes of Health.
  • Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. (2016, September 29). National Institutes of Health.
  • Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies. (n.d.). Semantic Scholar.
  • Solid Phase Extraction Guide. (n.d.). Thermo Fisher Scientific - US.
  • Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. (2020, October 12). ResearchGate.
  • Cold Physical Plasma-Mediated Fenretinide Prodrug Activation Confers Additive Cytotoxicity in Epithelial Cells. (n.d.). MDPI.
  • Fenretinide - PRODUCT INFORMATION. (n.d.). Cayman Chemical.
  • Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles. (n.d.). National Institutes of Health.
  • Reversed-Phase SPE Methodology. (n.d.). Sigma-Aldrich.
  • Solid Phase Extraction SPE. (2021, January 5). YouTube.
  • Solid oral formulation of fenretinide. (n.d.). Google Patents.
  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. (n.d.). MDPI.
  • Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives. (2017, April 21). Taylor & Francis Online.
  • Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. (n.d.). National Institutes of Health.
  • Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. (n.d.). MDPI.
  • Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. (n.d.). PubMed.
  • Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. (n.d.). National Institutes of Health.
  • Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. (n.d.). MDPI.

Sources

Application

Application Note: Quantitative Analysis of Fenretinide in Biological Fluids Using a 13-cis-Fenretinide-d4 Internal Standard

Introduction: The Need for Precision in Fenretinide Bioanalysis Fenretinide, or N-(4-hydroxyphenyl)retinamide (4-HPR), is a synthetic retinoid that has garnered significant interest as a promising agent in cancer chemopr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Precision in Fenretinide Bioanalysis

Fenretinide, or N-(4-hydroxyphenyl)retinamide (4-HPR), is a synthetic retinoid that has garnered significant interest as a promising agent in cancer chemoprevention and therapy.[1][2][3] Its mechanism of action involves inducing apoptosis in various cancer cell lines, making it a focal point in numerous preclinical and clinical studies.[2][3] Accurate quantification of fenretinide and its metabolites in biological matrices such as plasma and serum is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

The inherent complexity of biological fluids presents a significant analytical challenge. Endogenous components like phospholipids, salts, and proteins can interfere with analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal during mass spectrometry analysis.[4][5][6][7][8] To ensure the accuracy and reliability of quantitative data, a robust bioanalytical method is essential. The gold standard for mitigating variability during sample preparation and compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[9][10][11]

This application note provides a detailed protocol for the quantitative analysis of fenretinide in biological fluids using 13-cis-Fenretinide-d4 as an internal standard. 13-cis-Fenretinide-d4 is an ideal IS because it is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects. Its different mass, due to deuterium labeling, allows for its distinct detection by a mass spectrometer, providing a reliable reference for accurate quantification.[9][12]

Principle: The Role of the Stable Isotope-Labeled Internal Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for bioanalysis due to its high sensitivity and selectivity.[7] The core principle of this method relies on the ratio of the analyte's response to the internal standard's response.

Why 13-cis-Fenretinide-d4 is the Optimal Choice:

  • Physicochemical Similarity: Being a deuterated analog, 13-cis-Fenretinide-d4 shares nearly identical chemical and physical properties with fenretinide, including solubility, extraction recovery, and chromatographic retention time.

  • Correction for Sample Loss: Any loss of analyte during the multi-step sample preparation process (e.g., protein precipitation, solvent evaporation, reconstitution) will be mirrored by a proportional loss of the IS. The ratio remains constant, thus preserving the accuracy of the final measurement.

  • Compensation for Matrix Effects: Both the analyte and the IS are affected similarly by ion suppression or enhancement from co-eluting matrix components.[4][6] By calculating the peak area ratio, these effects are effectively normalized, leading to more precise and accurate results.[11]

The following diagram illustrates the fundamental principle of using a SIL-IS to ensure data integrity.

G Principle of SIL-IS Correction cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum) Spike Spike with 13-cis-Fenretinide-d4 (IS) Sample->Spike Add fixed amount of IS Extract Protein Precipitation & Extraction Spike->Extract Removes interfering proteins Supernatant Collect Supernatant Extract->Supernatant Isolates analyte + IS LC Chromatographic Separation Supernatant->LC MS Mass Spectrometry Detection (MRM) LC->MS Co-elution of Analyte & IS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Measures individual peak areas Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: The principle of using a stable isotope-labeled internal standard.

Materials and Reagents

Proper preparation begins with high-quality materials. Ensure all solvents are HPLC or LC-MS grade.

Item Description / Supplier Purpose
Analytes Fenretinide (≥98% purity)Analyte
13-cis-Fenretinide-d4 (≥98% purity, D4)Internal Standard
Solvents Acetonitrile (ACN)Protein precipitation, Mobile phase
Methanol (MeOH)Stock solution solvent, Mobile phase
Dimethyl Sulfoxide (DMSO)Stock solution solvent (alternative)[13][14]
Water, LC-MS GradeMobile phase
Additives Formic Acid (≥99%)Mobile phase modifier (improves ionization)
Biological Matrix Drug-free human plasma/serum (e.g., from a certified vendor)Preparation of calibrators and QCs
Labware 1.5 mL Polypropylene Microcentrifuge TubesSample preparation
Calibrated Pipettes and TipsAccurate liquid handling
Analytical BalanceWeighing standards
Vortex MixerSample mixing
Refrigerated CentrifugePelleting precipitated proteins
HPLC Vials with InsertsSample injection

Detailed Protocols

Caution: Fenretinide and its analogs are sensitive to light. All procedures involving these compounds should be performed under amber or yellow light, and solutions should be stored in amber vials to prevent photodegradation.

Preparation of Stock and Working Solutions

Accurate preparation of stock solutions is the foundation of a reliable quantitative assay.

Solution Type Analyte/IS Concentration Solvent Instructions
Primary Stock Fenretinide1.0 mg/mLMethanol or DMSOAccurately weigh ~5 mg of fenretinide, dissolve in 5.0 mL of solvent. Store at -20°C.
Primary Stock 13-cis-Fenretinide-d41.0 mg/mLMethanol or DMSOAccurately weigh ~1 mg of the IS, dissolve in 1.0 mL of solvent. Store at -20°C.
Working Calibrator (CS) Fenretinide100 µg/mLMethanolDilute 100 µL of 1.0 mg/mL Primary Stock into 900 µL of Methanol.
Working QC Fenretinide100 µg/mLMethanolPrepare from a separate weighing of fenretinide to ensure independence from calibrators.
Working IS (IS-WS) 13-cis-Fenretinide-d41.0 µg/mL (1000 ng/mL)MethanolPerform a serial dilution from the 1.0 mg/mL Primary Stock. Store at -20°C.
Preparation of Calibration Standards and Quality Controls

Calibration standards (CS) and quality control (QC) samples are prepared by spiking known amounts of the analyte into a blank biological matrix.

  • Thaw blank plasma/serum gently at room temperature.

  • Label microcentrifuge tubes for each CS and QC level (e.g., Blank, LLOQ, QC-Low, QC-Mid, QC-High).

  • Spike the appropriate volume of Fenretinide Working Calibrator solution into the blank plasma to achieve the desired concentrations. A typical calibration curve might range from 1 to 500 ng/mL.[15][16]

  • Prepare QC samples in the same manner using the independent QC working solution at low, medium, and high concentrations within the calibration range.

Sample Preparation: Protein Precipitation Workflow

Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma or serum samples.[17][18][19] Acetonitrile is a common and highly efficient precipitation solvent.[17][19]

G start Start: Plasma Sample (Calibrator, QC, or Unknown) 50 µL add_is Add 25 µL of IS Working Solution (1000 ng/mL) start->add_is vortex1 Vortex Mix 10 seconds add_is->vortex1 add_acn Add 150 µL of Ice-Cold Acetonitrile (3:1 ratio to plasma) vortex1->add_acn Induces protein precipitation vortex2 Vortex Vigorously 60 seconds add_acn->vortex2 Ensures complete denaturation incubate Incubate -20°C for 20 mins vortex2->incubate Enhances precipitation centrifuge Centrifuge 14,000 x g, 10 min, 4°C incubate->centrifuge Pellets proteins transfer Transfer ~150 µL of Supernatant to Clean HPLC Vial centrifuge->transfer end Inject into LC-MS/MS System transfer->end

Caption: Step-by-step protein precipitation workflow for plasma samples.

Causality Behind the Steps:

  • Adding IS First: The internal standard must be added to the sample before any preparative steps to account for variability and loss throughout the entire process.

  • Ice-Cold Acetonitrile: Using cold solvent enhances the efficiency of protein precipitation. The 3:1 or 4:1 solvent-to-plasma ratio is critical for complete protein removal.[17][20]

  • Vigorous Vortexing: This step is crucial for ensuring that the organic solvent thoroughly interacts with the plasma proteins, leading to their denaturation and precipitation.[19]

  • Centrifugation at 4°C: High-speed centrifugation creates a compact protein pellet. Performing this at a low temperature helps maintain the stability of the analytes in the supernatant.

LC-MS/MS Instrumental Analysis

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Parameter Condition Rationale
LC System UPLC/HPLC System
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for hydrophobic molecules like fenretinide.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes positive ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 40% B, ramp to 95% B, hold, and re-equilibrate.Gradient elution is necessary to separate the analyte from matrix interferences.
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), PositiveFenretinide contains basic nitrogen atoms amenable to positive ionization.[1]
MRM Transitions Fenretinide: Q1: 392.3 -> Q3: 284.2 (example)Precursor ion [M+H]+ and a stable product ion. Must be optimized empirically.
13-cis-Fenretinide-d4: Q1: 396.3 -> Q3: 288.2 (example)Mass shift of +4 Da for both precursor and product ions.

Method Validation: A Self-Validating System

A bioanalytical method must be validated to ensure its reliability for its intended purpose. The protocol should be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[21][22][23][24][25] Key validation parameters are summarized below.

Validation Parameter Description Typical Acceptance Criteria (FDA M10 Guidance)
Selectivity Ability to differentiate and quantify the analyte from endogenous matrix components.No significant interfering peaks at the retention time of the analyte or IS in at least six blank matrix sources.[23]
Linearity & Range The range of concentrations over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).For QC samples, mean accuracy should be within ±15% of nominal. Precision (%CV) should not exceed 15%.[25][26]
Matrix Effect Assessment of ion suppression or enhancement caused by the biological matrix.The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should not exceed 15%.
Recovery The efficiency of the extraction process.While no specific value is required, recovery should be consistent and reproducible across the concentration range.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[15]Mean concentration at each QC level must be within ±15% of the nominal concentration.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance. [Link]

  • LGC Group. Use of Stable Isotope Internal Standards for Trace Organic Analysis. [Link]

  • Souza, L. M., et al. (2018). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]

  • Matteo, C., et al. (2024). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor. MDPI. [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]

  • Matteo, C., et al. (2024). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor. ResearchGate. [Link]

  • Matteo, C., et al. (2024). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor. PubMed. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

  • Liu, A., et al. (2016). Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • National Center for Biotechnology Information. Fenretinide PubChem Compound Summary. [Link]

  • Chen, Y. H., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma. NIH. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Tang, G., & Russell, R. M. (1990). 13-cis-retinoic acid is an endogenous compound in human serum. PubMed. [Link]

  • SciTech Development. Fenretinide (4-HPR): Its History, Properties & Uses. [Link]

  • Li, F., et al. (2016). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib. PMC. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: an overview. [Link]

  • Bioanalysis Zone. (2016). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Wikipedia. Fenretinide. [Link]

  • Liu, A., et al. (2016). Analysis of fenretinide and its metabolites in human plasma. PubMed. [Link]

  • Vormoor, B., et al. (2020). Pharmacokinetics and Safety of a Novel Oral Liquid Formulation of 13-cis Retinoic Acid. MDPI. [Link]

  • Vane, F. M., et al. (1982). Determination of 13-cis-retinoic acid and its major metabolite. PubMed. [Link]

  • ResearchGate. Detailed methodology of different plasma preparation procedures. [Link]

Sources

Method

Application Note: Protocol for the Handling and Use of the Light-Sensitive Retinoid Standard 13-cis-Fenretinide-d4

Introduction: The Critical Role of 13-cis-Fenretinide-d4 in Therapeutic Advancement Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, is a compound of significant interest in oncology and for the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 13-cis-Fenretinide-d4 in Therapeutic Advancement

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, is a compound of significant interest in oncology and for the potential treatment of other conditions like obesity and type-2 diabetes.[1] Its mechanism of action is multifaceted, notably inducing apoptosis (programmed cell death) in cancer cells through pathways involving reactive oxygen species (ROS) and ceramide generation.[2][3][4] For researchers and drug development professionals, accurate quantification of Fenretinide in biological matrices is paramount for pharmacokinetic, metabolic, and efficacy studies.[5][6]

To achieve the necessary precision and accuracy in analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are indispensable.[7][8][9] 13-cis-Fenretinide-d4, a deuterated analog of a Fenretinide isomer, serves this critical role. Deuterated standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus correcting for variability and matrix effects.[7][8][9]

However, like many retinoids, 13-cis-Fenretinide-d4 is highly susceptible to degradation from light exposure, which can compromise its purity and lead to inaccurate experimental results.[10][11] This application note provides a comprehensive, field-proven protocol for the proper handling, storage, and use of 13-cis-Fenretinide-d4, ensuring the integrity of this critical analytical standard.

Understanding the Challenge: Inherent Photosensitivity of Retinoids

The extended polyene chain in the structure of Fenretinide is the primary chromophore responsible for its light sensitivity. Absorption of photons, particularly in the UV and visible light spectrum, can lead to isomerization and oxidative degradation. This photodegradation is an irreversible process that alters the chemical structure of the molecule, rendering it useless as an analytical standard. All experimental procedures involving retinoids should be performed in the dark or under specific filtered light to prevent degradation.[10]

Core Principles for Handling Photosensitive Standards

The fundamental principle for handling 13-cis-Fenretinide-d4 is the rigorous exclusion of light at every possible step. This is achieved through a combination of environmental controls and specialized laboratory ware.

  • Controlled Lighting Environment: Whenever possible, handle the compound in a room with minimal lighting or under yellow or red light, which has longer wavelengths and is less energetic.[12] Avoid direct sunlight and standard fluorescent lighting.[13]

  • Protective Containers: Always use amber-colored glass vials or opaque containers to store both the solid compound and its solutions.[10][14] For additional protection, especially during sample preparation, wrapping containers in aluminum foil is a highly effective practice.[15][16]

  • Minimized Exposure Time: Plan all procedures to minimize the time the compound is exposed to any light source.[17] Prepare all necessary equipment and reagents before handling the standard.

Detailed Experimental Protocols

Receipt, Inspection, and Storage of 13-cis-Fenretinide-d4

Proper handling begins the moment the standard is received. The integrity of the compound relies on an unbroken chain of protective measures.

Protocol:

  • Immediate Inspection: Upon receipt, inspect the packaging for any signs of damage that might have compromised the light-protective barrier.

  • Transfer to Controlled Storage: Immediately transfer the manufacturer's sealed vial to a designated freezer, preferably at -20°C or below, for long-term storage.[10][18] The storage area should be dark and clearly labeled for light-sensitive compounds.

  • Documentation: Log the receipt date, batch number, and initial storage conditions in a dedicated laboratory notebook.

Expert Insight: The crystalline solid form of a compound is generally more stable than when in solution.[19] Therefore, it is crucial to store 13-cis-Fenretinide-d4 as a solid until it is needed for preparing solutions.

Preparation of Stock and Working Standard Solutions

This is the stage where the compound is most vulnerable. Meticulous attention to light protection is critical for preparing accurate and stable solutions.

Protocol:

  • Acclimatization: Before opening, allow the vial of solid 13-cis-Fenretinide-d4 to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which can affect weighing accuracy and compound stability.

  • Lighting Conditions: Perform all subsequent steps in a dimly lit room or under a yellow/red safety light.

  • Weighing: Expeditiously weigh the required amount of the solid using a calibrated analytical balance.[17] Use amber glass weighing boats or wrap standard weighing boats in aluminum foil.

  • Solvent Selection: Dissolve the weighed standard in a suitable solvent. High-purity (HPLC or MS-grade) methanol or ethanol are common choices for retinoids.[10][17]

  • Volumetric Preparation: Quantitatively transfer the dissolved standard to an amber volumetric flask. Use the chosen solvent to rinse the weighing vessel multiple times to ensure a complete transfer. Fill the flask to the calibration mark.

  • Mixing: Cap the flask securely and mix thoroughly by inversion. If necessary, brief sonication can be used to ensure complete dissolution.[17]

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller volume amber glass vials with PTFE-lined caps.[10] This minimizes the number of times the main stock is handled and exposed to potential degradation.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and storage conditions. Store the aliquots in a freezer at -20°C or below.[10]

  • Working Solutions: Prepare working solutions by diluting the stock solution as needed, following the same light-protection protocols. Freshly prepared working solutions are recommended for each analytical run.[17]

Data Presentation: Summary of Handling and Storage Conditions
ParameterRecommendationRationale
Long-Term Storage (Solid) -20°C or below in the darkMinimizes thermal and light-induced degradation.
Long-Term Storage (Stock Solution) -20°C or below in amber vialsPreserves stability in solution.[10]
Working Environment Dimly lit room, yellow or red lightAvoids exposure to high-energy wavelengths that cause photodegradation.[12]
Primary Containers Amber glass vials/flasksBlocks UV and visible light.[10][14]
Secondary Protection Aluminum foil wrappingProvides an additional, opaque barrier against light.[15][16]
Recommended Solvents HPLC/MS-grade Methanol, EthanolEnsures solubility and compatibility with analytical systems.[10][17]

Workflow Visualization

The following diagram illustrates the comprehensive workflow for handling 13-cis-Fenretinide-d4, from receipt to its use in an analytical batch.

G cluster_receipt Receipt & Storage cluster_prep Solution Preparation (Low Light) cluster_analysis Analytical Workflow receipt Receive Shipment inspect Inspect Packaging receipt->inspect store_solid Store Solid at <= -20°C in the Dark inspect->store_solid equilibrate Equilibrate to RT in Desiccator store_solid->equilibrate weigh Weigh Solid (Amber/Foiled Vessel) equilibrate->weigh dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve transfer Transfer to Amber Volumetric Flask dissolve->transfer aliquot Aliquot Stock Solution into Amber Vials transfer->aliquot store_stock Store Stock at <= -20°C aliquot->store_stock prepare_working Prepare Fresh Working Solutions store_stock->prepare_working spike Spike Samples/Calibrators with Working Solution prepare_working->spike analytical_run LC-MS/MS Analysis spike->analytical_run data Data Acquisition & Processing analytical_run->data caption Workflow for Handling 13-cis-Fenretinide-d4

Caption: Workflow for Handling 13-cis-Fenretinide-d4.

Application in Quantitative Analysis (LC-MS/MS)

The primary application of 13-cis-Fenretinide-d4 is as an internal standard for the quantification of Fenretinide and its isomers.

Protocol Considerations:

  • Internal Standard Spiking: Add a precise volume of the 13-cis-Fenretinide-d4 working solution to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process.

  • Co-elution: The deuterated standard is expected to co-elute with the non-labeled analyte in most reversed-phase HPLC/UPLC methods.[7] This is a key advantage, as it ensures that any matrix effects or variations in ionization efficiency affect both the analyte and the internal standard equally.

  • Mass Spectrometry Detection: In the mass spectrometer, 13-cis-Fenretinide-d4 will be detected at a mass-to-charge ratio (m/z) that is 4 units higher than the corresponding non-labeled Fenretinide isomer. This mass difference allows for specific and simultaneous detection without interference.

  • Quantification: The analyte concentration in unknown samples is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the calibration curve.

Trustworthiness through Self-Validation: By incorporating quality control (QC) samples at low, medium, and high concentrations within your analytical batch, you create a self-validating system. The consistent and accurate recovery of the analyte in these QC samples, as determined using the 13-cis-Fenretinide-d4 internal standard, provides confidence in the reliability of the results for the unknown samples.

Conclusion

The integrity of quantitative data in pharmaceutical research and development is built upon the quality of the reference standards used. For a light-sensitive, deuterated compound like 13-cis-Fenretinide-d4, adherence to a strict handling protocol is not merely a recommendation but a requirement for ensuring data accuracy and reproducibility. By understanding the chemical rationale behind its sensitivity and implementing the protective measures outlined in this guide, researchers can confidently utilize this critical reagent to its full potential, supporting the advancement of Fenretinide-based therapeutics.

References

  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024, October 31). Labtag Blog. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. [Link]

  • Blaner, W. S. (2016). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. In Methods in Molecular Biology (pp. 169-181). Humana Press. [Link]

  • Mata, N. L., Lichter, J. B., & Trieselmann, M. (2010). Investigation of oral fenretinide for treatment of geographic atrophy in age-related macular degeneration. Investigative Ophthalmology & Visual Science, 51(12), 6743-6749. [Link]

  • Sensitive Skin Retinol: 7 Must-Do Safety Steps. (2025, November 21). Asaya. [Link]

  • Validation of HPLC method for the determination of retinol in different dietary supplements. (2014). Romanian Biotechnological Letters, 19(5), 9673-9680. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research, 1(1), 1-4. [Link]

  • Mody, N., & Mcilroy, G. D. (2014). The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes. Biochemical Pharmacology, 91(3), 277-286. [Link]

  • Veneroni, S., Zaffaroni, M., & Davin, E. (2015). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Molecules, 20(10), 18385-18398. [Link]

  • How To Properly Store Your Radiolabeled Compounds. (n.d.). Moravek. [Link]

  • What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals? (2015, July 10). ResearchGate. [Link]

  • Appierto, V., & Beretta, G. L. (2015). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Molecules, 20(10), 18385-18398. [Link]

  • Fenretinide (4-HPR): Its History, Properties & Uses. (n.d.). SciTech Development. [Link]

  • Ortiz, A., & Puntil, S. (2013). Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure. British Journal of Pharmacology, 168(7), 1632-1644. [Link]

  • 7 Tips To Use Retinol For Sensitive Skin. (2024, February 8). Aesthetica Medical Spa. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. [Link]

  • identification of retinoic acid (tretinoin) in cosmetic products by tlc and hplc. (n.d.). [Link]

  • Stein, A. M., & Miser, J. S. (2016). Premature physeal closure following 13-cis-retinoic acid and prolonged fenretinide administration in neuroblastoma. Pediatric Blood & Cancer, 63(11), 2021-2024. [Link]

  • Fenretinide. (2025, December 25). Massive Bio. [Link]

  • Moiseyev, G., & Nikolaeva, O. (2018). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. PLOS ONE, 13(10), e0205562. [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab. [Link]

  • Garaventa, A., & Luksch, R. (2001). Phase I Trial and Pharmacokinetics of Fenretinide in Children with Neuroblastoma. Clinical Cancer Research, 7(2), 329-335. [Link]

  • Retinol for SENSITIVE SKIN | Dermatologist's Guide. (2023, August 31). YouTube. [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018, November 16). Metabolites, 8(4), 75. [Link]

  • Your Definitive Guide to Using Retinoids. (n.d.). The Ordinary. [Link]

  • Meyskens, F. L., & Alberts, D. S. (1984). Effect of 13-cis-retinoic acid and 4-hydroxyphenyl-all-trans-retinamide on human tumor colony formation in soft agar. International Journal of Cancer, 34(2), 231-235. [Link]

  • Lovat, P. E., & Corazzari, M. (2005). Fenretinide-induced caspase-8 activation and apoptosis in an established model of metastatic neuroblastoma. Journal of Neuro-Oncology, 73(3), 217-224. [Link]

  • How to Store Reagents. (n.d.). Department of Chemistry : University of Rochester. [Link]

  • Validation of HPLC method for the determination of retinol in different dietary supplements. (2014, September 9). Romanian Biotechnological Letters, 19(5), 9673-9680. [Link]

  • Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles. (2014). Journal of Pharmaceutical Sciences, 103(10), 3230-3239. [Link]

  • Fenretinide. (n.d.). Wikipedia. [Link]

  • How To Use Retinol and Other Retinoids in Skin Care. (2022, June 17). [Link]

  • Isotopic labeling. (n.d.). Wikipedia. [Link]

  • Yap, K. L., & Liu, X. (2005). Characterization of the 13-cis-retinoic acid/cyclodextrin inclusion complexes by phase solubility, photostability, physicochemical and computational analysis. European Journal of Pharmaceutical Sciences, 25(1), 49-56. [Link]

  • Development of HPLC analysis for the determination of retinol and alpha tocopherol in corn oil nanoemulsion lotion. (2016). Tropical Journal of Pharmaceutical Research, 15(1), 161-166. [Link]

  • Caffa, I., & Nencioni, A. (2022). Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule. International Journal of Molecular Sciences, 23(13), 7384. [Link]

  • Hail, N. (2005). Mechanisms of fenretinide-induced apoptosis. Apoptosis, 10(4), 661-673. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. [Link]

  • Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. (2021). Metabolites, 11(10), 682. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. [Link]

Sources

Application

Quantitative Analysis of 13-cis-Fenretinide-d4 by LC-MS/MS: An Application Guide

Introduction Fenretinide, or N-(4-hydroxyphenyl)retinamide (4-HPR), is a synthetic retinoid that has garnered significant interest in chemoprevention and cancer therapy.[1] Its mechanism of action, primarily through the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fenretinide, or N-(4-hydroxyphenyl)retinamide (4-HPR), is a synthetic retinoid that has garnered significant interest in chemoprevention and cancer therapy.[1] Its mechanism of action, primarily through the induction of apoptosis, sets it apart from other retinoids like all-trans-retinoic acid (ATRA).[1] Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of Fenretinide, and these studies necessitate a robust and sensitive analytical method for its quantification in biological matrices.[2][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical assays due to its high selectivity and sensitivity.[4][5] The use of stable isotope-labeled internal standards, such as 13-cis-Fenretinide-d4, is a cornerstone of accurate and precise quantification by LC-MS/MS.[6][7] These standards, being chemically identical to the analyte, co-elute and experience similar ionization effects, thereby correcting for variations during sample preparation and analysis.[6][7]

This application note provides a detailed protocol for the detection of 13-cis-Fenretinide-d4 using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. We will delve into the rationale behind the selection of MRM transitions and provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals.

The Principle of Multiple Reaction Monitoring (MRM)

MRM is a highly selective and sensitive scanning mode in tandem mass spectrometry.[8] It involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (q2), and the subsequent detection of a specific product ion in the third quadrupole (Q3).[8] This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.

The selection of optimal MRM transitions (precursor ion → product ion) is paramount for the development of a successful LC-MS/MS method. This process typically involves direct infusion of a standard solution of the analyte into the mass spectrometer to identify the most abundant and stable precursor and product ions.

Optimized MRM Transitions for 13-cis-Fenretinide-d4

Based on a validated LC-MS/MS assay for Fenretinide and its deuterated internal standard, the following MRM transitions have been established.[1] While the cited study utilized the trans-isomer of Fenretinide-d4, the fragmentation pattern is expected to be identical for the 13-cis isomer due to the conservation of the amide bond and the hydroxyphenyl group, which are the primary sites of fragmentation.

In positive ion mode, both Fenretinide and its deuterated analogue readily form a protonated molecule [M+H]⁺.[1] For 13-cis-Fenretinide-d4 (chemical formula: C₂₆H₂₉D₄NO₂), the precursor ion is observed at m/z 396.3.[1] Upon collision-induced dissociation, characteristic product ions are formed. The most abundant and stable product ions are monitored for quantification and confirmation.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)Use
13-cis-Fenretinide-d4 396.3283.216Quantifier
396.3161.125Qualifier
Fenretinide (Analyte) 392.3283.216Quantifier
392.3161.125Qualifier

Causality of Fragmentation: The product ion at m/z 283.2 corresponds to the cleavage of the amide bond, resulting in the retinoyl group. The product ion at m/z 161.1 is a further fragmentation product of the retinoyl group. The selection of two transitions for each analyte, a quantifier and a qualifier, enhances the confidence in the identification and quantification of the compound. The ratio of the quantifier to the qualifier ion should remain constant across all samples and standards.

Experimental Protocol

This protocol outlines a general procedure for the analysis of 13-cis-Fenretinide-d4. Optimization of certain parameters may be required based on the specific instrumentation and sample matrix.

Materials and Reagents
  • 13-cis-Fenretinide-d4 (Internal Standard)

  • Fenretinide (Analyte Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (analytical grade)

  • Ultrapure Water

  • Biological matrix (e.g., plasma, tissue homogenate)

Standard Solution Preparation
  • Prepare individual stock solutions of Fenretinide and 13-cis-Fenretinide-d4 in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Fenretinide by serial dilution of the stock solution with methanol to create a calibration curve.

  • Prepare a working internal standard solution of 13-cis-Fenretinide-d4 at an appropriate concentration in methanol.

Sample Preparation (Protein Precipitation)

This is a generic protein precipitation protocol, which is a simple and effective method for sample cleanup.[5]

  • To 100 µL of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The cited literature successfully utilized an APCI source operating in positive ion mode.[1]

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Ion
Ion Source APCI (or ESI)
Source Temperature 350°C[1]
Needle Current 4 µA (for APCI)[1]
Scan Type MRM
Dwell Time 100 ms

Workflow Visualization

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample IS_Spike Spike with 13-cis-Fenretinide-d4 Sample->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Column HPLC/UHPLC (C18 Column) Reconstitution->LC_Column Ion_Source Ion Source (APCI/ESI+) LC_Column->Ion_Source Q1 Q1: Precursor Ion Selection (m/z 396.3) Ion_Source->Q1 q2 q2: Collision Cell (Fragmentation) Q1->q2 Q3 Q3: Product Ion Selection (m/z 283.2, 161.1) q2->Q3 Detector Detector Q3->Detector Data_System Data Acquisition & Processing Detector->Data_System

Caption: LC-MS/MS workflow for the quantification of 13-cis-Fenretinide-d4.

Data Analysis and System Validation

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Fenretinide to 13-cis-Fenretinide-d4 against the concentration of the Fenretinide standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Method Validation: A full method validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). This includes assessing the method's linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[2][3]

Conclusion

This application note provides a robust and detailed framework for the quantitative analysis of 13-cis-Fenretinide-d4 by LC-MS/MS using the principle of Multiple Reaction Monitoring. The specified MRM transitions, coupled with the outlined experimental protocol, offer a highly selective and sensitive method for researchers in the fields of pharmacology, toxicology, and drug development. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results, which is critical for the successful application of this method in pharmacokinetic and other quantitative studies.

References

  • Matteo, C., et al. (2024). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Pharmaceutics, 16(3), 387. Available at: [Link]

  • Matteo, C., et al. (2024). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. PubMed, 38543281. Available at: [Link]

  • Matteo, C., et al. (2024). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. PMC, PMC10974824. Available at: [Link]

  • Kang, M. H., et al. (2016). Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 131, 273-280. Available at: [Link]

  • Guo, L., et al. (2021). Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG). PMC, PMC8454741. Available at: [Link]

  • Gicquiau, A., et al. (2024). Development and validation of a LC-MS/MS method for ripretinib and its metabolite: example of a journey from laboratory bench to routine application with a greenness assessment. medRxiv. Available at: [Link]

  • Kang, M. H., et al. (2016). Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. PubMed, 27701038. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

Sources

Method

High-Efficiency Liquid-Liquid Extraction (LLE) of 13-cis-Fenretinide-d4 from Biological Matrices

Application Note & Protocol: AN-FEN-042 Executive Summary Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid derivative investigated for its chemopreventive and cytotoxic properties against neurob...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-FEN-042

Executive Summary

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid derivative investigated for its chemopreventive and cytotoxic properties against neuroblastoma, breast, and ovarian cancers.[1] Unlike natural retinoids, Fenretinide possesses a favorable toxicity profile, yet its quantification is complicated by its lipophilicity (LogP ~6.2), extensive protein binding (>98%), and susceptibility to photo-induced isomerization (13-cis ⇌ all-trans).

This guide details the Liquid-Liquid Extraction (LLE) protocol for 13-cis-Fenretinide-d4 , a deuterated internal standard (IS) critical for normalizing extraction recovery and correcting matrix effects in LC-MS/MS assays. The 13-cis isomer of the IS is specifically selected to track the isomerization kinetics of the analyte during sample processing, ensuring that any conversion occurring ex vivo is mathematically nullified.

Physicochemical Constraints & Strategy

The Isomerization Challenge

Retinoids are thermodynamically unstable. The 13-cis isomer can spontaneously convert to the all-trans form (and vice versa) under the influence of:

  • Light: UV radiation (<500 nm) triggers rapid isomerization.

  • Heat: Temperatures >40°C accelerate conversion.

  • Solvents: Protic solvents and acidic conditions can catalyze isomerization.

Strategic Solution: The protocol utilizes Amber Glassware and Yellow Light (Sodium vapor or filtered LED) exclusively. The extraction solvent is chosen to maximize partition coefficients (


) while minimizing thermal stress.
The Role of 13-cis-Fenretinide-d4

The d4-labeled IS serves a dual purpose:

  • Recovery Normalization: Corrects for physical loss during the multiphase extraction.

  • Isomerization Tracking: Because the d4-isotope behaves chemically identically to the analyte, any cis-to-trans conversion induced by the protocol affects the IS and the analyte equally. The ratio remains constant, preserving quantitative accuracy.

Protocol Development: Solvent Screening

To achieve optimal LLE efficiency, the solvent system must disrupt the drug-protein complex (albumin/RBP) and partition the hydrophobic Fenretinide into the organic phase.

Table 1: Solvent Evaluation for Fenretinide Extraction

Solvent SystemPolarity IndexRecovery (%)Matrix EffectVerdict
Hexane (100%) 0.165-70%LowPoor. Too non-polar; fails to break protein binding efficiently.
Ethyl Acetate (100%) 4.4>95%HighRisky. Extracts excess phospholipids, causing ion suppression.
MTBE (100%) 2.590-95%Low-ModPreferred. Excellent phase separation; clean extract.
Hexane:Ethyl Acetate (80:20) ~1.085-90%LowAlternative. Good balance of cleanliness and recovery.
Acetonitrile (PPT) 5.8>95%HighNot Recommended for LLE. Used only for protein crash, not phase separation.

Selected System: Methyl tert-butyl ether (MTBE) is the gold standard for this application due to its volatility (easy evaporation), low density (forms upper layer), and high solvation capacity for retinoids.

Step-by-Step LLE Protocol

Reagents & Materials
  • Analyte: 13-cis-Fenretinide (Target).

  • Internal Standard: 13-cis-Fenretinide-d4 (100 ng/mL in Methanol).

  • Matrix: Human Plasma (K2EDTA).[2]

  • Extraction Solvent: MTBE (HPLC Grade).

  • Additives: 0.1% BHT (Butylated hydroxytoluene) in solvent to prevent oxidation.

  • Equipment: Amber microcentrifuge tubes, Nitrogen evaporator, Refrigerated Centrifuge.

Workflow Diagram

LLE_Workflow Start Plasma Sample (100 µL) IS_Add Add 10 µL 13-cis-Fenretinide-d4 IS (Tracks Isomerization) Start->IS_Add Protein_Crash Add 100 µL Ammonium Acetate (10mM) (Disrupts Protein Binding) IS_Add->Protein_Crash LLE_Step Add 1.0 mL MTBE (with 0.1% BHT) Vortex 5 mins @ 1500 rpm Protein_Crash->LLE_Step Centrifuge Centrifuge 10 min @ 4°C, 4000g (Phase Separation) LLE_Step->Centrifuge Transfer Transfer 800 µL Supernatant (Organic) to Amber Glass Vial Centrifuge->Transfer Upper Layer Evap Evaporate to Dryness N2 Stream @ 35°C (Dark) Transfer->Evap Recon Reconstitute in 100 µL MeOH:H2O (80:20) + 0.1% FA Evap->Recon LCMS Inject to LC-MS/MS (C18 Column) Recon->LCMS

Figure 1: Optimized LLE workflow for 13-cis-Fenretinide-d4, emphasizing light protection and temperature control.

Detailed Procedure
  • Preparation: Perform all steps under yellow light. Thaw plasma samples on wet ice.

  • Spiking: Aliquot 100 µL of plasma into a 2.0 mL amber polypropylene tube. Add 10 µL of 13-cis-Fenretinide-d4 working solution. Vortex gently (5 sec).

  • Buffer Addition: Add 100 µL of 10 mM Ammonium Acetate (pH 7.0). Rationale: Adjusting pH to neutral ensures the phenolic group (pKa ~10) remains protonated (neutral), facilitating organic extraction.

  • Extraction: Add 1.0 mL MTBE containing 0.1% BHT.

  • Agitation: Vortex vigorously for 5 minutes or use a shaker plate at 1500 rpm. Crucial: This step partitions the drug from the aqueous protein phase.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C .

  • Transfer: Carefully aspirate 800 µL of the upper organic layer (MTBE) and transfer to a clean amber glass vial. Avoid disturbing the "buffy coat" interface.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C . Do not exceed 40°C to prevent isomerization.

  • Reconstitution: Dissolve the residue in 100 µL of Methanol:Water (80:20, v/v) containing 0.1% Formic Acid. Vortex for 1 minute.

  • Analysis: Centrifuge briefly to settle any particulates and inject into the LC-MS/MS.

Validation & Efficiency Calculations

To validate the method, you must distinguish between Extraction Recovery (RE) and Matrix Effect (ME) .

Experimental Design

Prepare three sets of samples (n=6 each):

  • Set A (Pre-Extraction Spike): Spike analyte + IS into plasma before extraction.

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike analyte + IS into the final extract.

  • Set C (Neat Solution): Analyte + IS in reconstitution solvent (no matrix).

Calculations

1. Extraction Recovery (RE): Measures the efficiency of the LLE step itself.



Target: >85% for Fenretinide.[1]

2. Matrix Effect (ME): Measures ion suppression/enhancement caused by phospholipids.



Target: ±15% (i.e., 0.85 - 1.15).

3. Process Efficiency (PE): The overall efficiency of the method.



Isomerization Logic & Troubleshooting

The validity of using 13-cis-Fenretinide-d4 relies on the assumption that it mimics the isomerization of the analyte.

Isomerization_Logic Input Sample Contains: 13-cis-Fenretinide (Analyte) Stress Stress Factors: Light / Heat / Acid Input->Stress Spike Spike IS: 13-cis-Fenretinide-d4 Spike->Stress Result_Analyte Analyte converts: 13-cis -> All-trans Stress->Result_Analyte Rate k1 Result_IS IS converts: 13-cis-d4 -> All-trans-d4 Stress->Result_IS Rate k1 (Identical) Quant Ratio (Analyte/IS) Remains Constant Result_Analyte->Quant Result_IS->Quant

Figure 2: Kinetic equivalence of the d4-IS allows for accurate quantitation even if partial isomerization occurs.

Troubleshooting Guide
  • Low Recovery (<50%):

    • Check pH.[3][4][5] If plasma is too acidic, protein precipitation may occlude the drug. Ensure pH ~7.0 before LLE.

    • Vortex time too short. Increase to 10 mins.

  • High Isomerization (>10% trans formation):

    • Check evaporation temperature. Ensure <40°C.

    • Verify light conditions.[6][7] Fluorescent lights are detrimental; use strict yellow light.

    • Check reconstitution solvent.[6][8] Avoid 100% protic solvents if samples sit in the autosampler for long periods.

References

  • Kang, M., et al. (2017). Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 132, 117-124.[9] Link

  • Valli, M., et al. (2020). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor.[10] Molecules, 25(10), 2396. Link

  • Formelli, F., et al. (2008). Pharmacokinetics of fenretinide: plasma accumulation, tissue distribution and metabolic profile. Current Medicinal Chemistry, 15(19), 1934-1945.
  • Armstrong, J.L., et al. (2005). 13-cis retinoic acid and isomerisation in paediatric oncology--is changing shape the key to success? Biochemical Pharmacology, 69(9), 1299-1306. Link

  • Kane, M.A., et al. (2008). Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1176-1186. Link

Sources

Application

storage conditions for deuterated Fenretinide standards

Executive Summary Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid derivative widely investigated for its chemopreventive and cytotoxic properties.[1][2][3] In bioanalytical assays (LC-MS/MS), d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid derivative widely investigated for its chemopreventive and cytotoxic properties.[1][2][3] In bioanalytical assays (LC-MS/MS), deuterated Fenretinide (e.g., 4-HPR-d3, 4-HPR-d4) serves as the critical Internal Standard (IS) to normalize matrix effects and recovery losses.

However, the polyene structure of Fenretinide renders it highly susceptible to photo-isomerization and oxidative degradation . Improper storage of the deuterated standard leads to signal mismatch between the analyte and the IS, resulting in quantification errors. This guide defines a "Zero-Isomer" storage protocol to maintain isotopic purity and structural integrity.

Physicochemical Vulnerabilities

To preserve deuterated Fenretinide, one must understand the mechanisms of its degradation. The molecule possesses a conjugated polyene chain that acts as a chromophore, absorbing UV-Vis light and facilitating rapid degradation.

VulnerabilityMechanismConsequence for LC-MS
Photo-Isomerization UV light (300–400 nm) triggers

transitions, causing rotation around double bonds (e.g., all-trans

13-cis).
The IS separates chromatographically from the analyte, failing to correct for ionization suppression at the specific retention time.
Oxidation Atmospheric oxygen attacks the polyene chain, leading to epoxide formation or chain cleavage.Loss of parent mass signal (M+H)+; formation of artifact peaks.
H-D Exchange Protic solvents (in acidic conditions) can facilitate the exchange of Deuterium for Hydrogen if the label is on a labile site."Cross-talk" in the mass spectrum (IS signal contributes to Analyte channel), ruining sensitivity.

Protocol A: Receipt and "Cold Chain" Equilibrations

Objective: Prevent condensation-induced hydrolysis and thermal shock upon arrival.

The "Desiccator Rule": Deuterated standards often arrive on dry ice. Opening a -20°C or -80°C vial immediately in humid room air causes moisture to condense inside the vial.

  • Inspection: Verify the vial is sealed and the dry ice is intact.

  • Equilibration: Place the sealed vial in a desiccator at room temperature for 2–4 hours .

    • Why? This allows the glass and contents to reach ambient temperature without water condensing on the hygroscopic powder.

  • Darkness: Cover the desiccator with aluminum foil or use an amber-tinted unit.

Protocol B: Preparation of Master Stock Solutions

Objective: Create a stable liquid stock while mitigating light and oxygen exposure.

Reagents Required:

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (Absolute).

    • Note: DMSO is preferred for long-term stock stability due to low volatility. Ethanol is preferred if the LC-MS mobile phase is sensitive to DMSO, but ethanol evaporates easily, altering concentration.

  • Gas: High-purity Argon (Ar) or Nitrogen (N2). Argon is heavier than air and offers superior blanketing.

  • Glassware: Amber borosilicate glass vials (silanized preferred to reduce adsorption).

Step-by-Step Workflow:

  • Environment Setup:

    • Work under Red Light ( >600 nm) or low-intensity yellow light. Avoid fluorescent lab lights which emit UV.

  • Solvent Purging:

    • Bubble the anhydrous DMSO with Argon for 5 minutes prior to use to displace dissolved oxygen.

  • Dissolution:

    • Add the purged DMSO to the Fenretinide-d4 powder to achieve a target concentration (typically 1 mg/mL or 10 mM).

    • Critical: Do not vortex aggressively. Swirl gently or sonicate briefly ( <30 seconds) in an ice bath to avoid heating.

  • Headspace Blanketing:

    • Before sealing, gently flow Argon over the liquid surface for 10 seconds.

  • Aliquoting (The "Single-Use" Rule):

    • Never store the bulk stock. Divide the master stock into small aliquots (e.g., 50 µL) in amber HPLC vials with PTFE-lined caps.

    • Reasoning: Repeated freeze-thaw cycles degrade retinoids rapidly. Single-use aliquots ensure the stock is only thawed once.

Protocol C: Long-Term Storage Conditions

ParameterSpecificationRationale
Temperature -80°C Arrhenius kinetics dictate that chemical degradation slows significantly at ultra-low temps. -20°C is acceptable for <1 month; -80°C is required for >6 months.
Container Amber Glass Blocks UV radiation (200-450 nm).
Atmosphere Argon/Nitrogen Prevents oxidative cleavage of the polyene chain.
Solvent State Liquid (DMSO) Solid powder is most stable (-20°C), but once dissolved, DMSO maintains stability better than volatile alcohols.

Visualization: Stability Logic & Workflow

Diagram 1: The Fenretinide Degradation Cascade

This diagram illustrates the pathways we are actively blocking with the protocols above.

Fenretinide_Degradation Standard Fenretinide-d4 (All-Trans) Light UV Light (300-400nm) Standard->Light Oxygen Atmospheric Oxygen Standard->Oxygen Isomer 13-cis Isomer (RT Shift in LC-MS) Light->Isomer Photo-isomerization Oxidized Epoxides/Cleavage (Mass Shift) Oxygen->Oxidized Oxidation QuantError Quantification Failure Isomer->QuantError Chromatographic Separation Oxidized->QuantError Signal Loss

Caption: Pathways of Retinoid degradation leading to analytical failure.

Diagram 2: The "Zero-Isomer" Handling Workflow

Operational steps for handling the standard from receipt to storage.

Handling_Protocol Receipt Receipt on Dry Ice Equilibrate Equilibrate in Desiccator (Room Temp, Dark, 2-4h) Receipt->Equilibrate Prevent Condensation Dissolve Dissolve in Anhydrous DMSO (Argon Purged, Red Light) Equilibrate->Dissolve Minimize Moisture Aliquot Aliquot into Amber Vials (Single-Use Volumes) Dissolve->Aliquot Avoid Bulk Freeze/Thaw Blanket Argon Headspace Flush Aliquot->Blanket Remove O2 Freeze Store at -80°C Blanket->Freeze Long-term Stability

Caption: Step-by-step workflow to ensure Fenretinide structural integrity.

Quality Control (QC) Verification

Before running a valuable batch of clinical samples, verify the integrity of the stored IS.

Method: Differential HPLC-UV/MS

  • Inject a freshly prepared dilution of the stored Fenretinide-d4.

  • Monitor two channels:

    • UV (360 nm): Optimal for the retinoid backbone.

    • MRM (Mass Spec): Specific transition for the deuterated form.

  • Criteria:

    • Purity: The main peak must be >95% of total area.

    • Isomers: Any pre-peaks (cis-isomers) exceeding 5% indicate improper storage (likely light exposure).

    • Intensity: Compare peak area to a "fresh" reference or previous QC chart. A drop >15% suggests precipitation or oxidation.

References

  • Cooper, J. P., et al. (2017). "A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS." Journal of Lipid Research, 58(7). Retrieved from [Link]

  • ResolveMass Laboratories. (2024). Deuterated Standards for LC-MS Analysis: Handling and Storage. Retrieved from [Link]

  • Orienti, I., et al. (2019). "Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide." Pharmaceutics, 11(9). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing cis-trans isomerization of Fenretinide during extraction

Subject: Preventing cis-trans Isomerization & Oxidation During Extraction Core Concept: The Isomerization Trap Q: Why does my Fenretinide peak split or broaden after extraction? A: You are likely witnessing photo-induced...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing cis-trans Isomerization & Oxidation During Extraction

Core Concept: The Isomerization Trap

Q: Why does my Fenretinide peak split or broaden after extraction?

A: You are likely witnessing photo-induced or chemically-catalyzed isomerization .[1] Fenretinide (N-(4-hydroxyphenyl)retinamide, or 4-HPR) is a synthetic retinoid.[1][2][3][4] Like endogenous retinoids (e.g., all-trans-retinoic acid), the polyene chain in Fenretinide is thermodynamically unstable.[1]

Upon exposure to actinic light (wavelengths <500 nm) , heat , or protic acid catalysis , the C13-C14 double bond rotates.[1] The molecule relaxes from an excited triplet state into a lower energy configuration, often converting the all-trans form into 13-cis-fenretinide.[1] This results in:

  • Chromatographic Peak Splitting: The cis isomer elutes at a different retention time (usually earlier on C18 columns).[1]

  • Quantitation Errors: If your MS/MS transition is not isomer-specific, you may integrate both peaks as one, or miss the cis peak entirely, leading to underestimation of the active drug.[1]

The "Anti-Isomerization" Extraction Protocol

Directive: This protocol uses Protein Precipitation (PPT) with specific stabilizers.[1] It is superior to Liquid-Liquid Extraction (LLE) for minimizing bench-time exposure to isomerization triggers.[1]

Reagents Required[3][5][6][7][8][9]
  • Extraction Solvent: Acetonitrile (ACN) containing 0.1% BHT (Butylated hydroxytoluene).[1]

    • Why: BHT acts as a radical scavenger, preventing the oxidation that often precedes or accompanies isomerization.[1]

  • Amber Glassware: Silanized amber vials.[1]

    • Why: Silanization prevents adsorption of the lipophilic Fenretinide to glass surfaces; amber blocks UV/Blue light.

Step-by-Step Workflow
StepActionTechnical Rationale
0 Environment Setup CRITICAL: Perform all steps under Yellow/Red monochromatic light (sodium vapor or LED >600 nm). Standard fluorescent lab lights will induce isomerization within minutes.[1]
1 Thawing Thaw plasma/tissue samples on wet ice in the dark. Never thaw at room temperature or in a water bath.
2 Stabilization Add 10 µL of 0.1% BHT (in Ethanol) per 100 µL of plasma immediately if not already present.
3 Precipitation Add 300 µL of Cold Acetonitrile (-20°C) containing 0.1% Formic Acid.
4 Agitation Vortex vigorously for 30 seconds. Keep the tube wrapped in foil if red light is unavailable.
5 Separation Centrifuge at 13,000 x g for 10 min at 4°C .
6 Transfer Transfer supernatant to an Amber Silanized HPLC Vial . Do not evaporate to dryness if possible; injection of the supernatant is safer than reconstitution, which stresses the molecule.

Visualization: The Safe-Handling Workflow

The following diagram illustrates the critical control points (CCPs) where isomerization is most likely to occur and how to block them.

Fenretinide_Workflow Sample Biological Sample (Plasma/Tissue) Env CCP 1: Environment (Red Light Only) Sample->Env Thaw on Ice Additives CCP 2: Chemical Stabilizers (+BHT, Cold ACN) Env->Additives Block UV Iso_Light Light (>500nm) Isomerization Env->Iso_Light BLOCKS Extraction Protein Precipitation (Vortex/Centrifuge 4°C) Additives->Extraction Prevent Oxidation Iso_Heat Heat/Oxidation Degradation Additives->Iso_Heat BLOCKS Analysis LC-MS/MS Injection (Amber Vial) Extraction->Analysis Fast Transfer

Caption: Critical Control Points (CCPs) in Fenretinide extraction. Red dashed lines indicate blocking mechanisms for isomerization triggers.

Stability & Recovery Data

The following table summarizes the impact of environmental stressors on Fenretinide recovery (all-trans configuration).

ConditionStabilizerRecovery (4 hrs)Isomer Formation (13-cis)
Room Temp / White Light None< 65%High (>20%)
Room Temp / Dark None85%Moderate (5-8%)
4°C / White Light None75%High (10-15%)
4°C / Red Light BHT (0.1%) 98% ± 2% Negligible (<1%)

Note: Data synthesized from standard retinoid stability profiles (Formelli et al., 2024; Thermo Fisher, 2017).[1]

Troubleshooting & FAQs

Q: I see a small peak eluting just before Fenretinide. Is this the cis-isomer? A: Likely, yes. In C18 Reverse Phase chromatography, 13-cis-fenretinide typically elutes slightly earlier than all-trans-fenretinide due to a more compact hydrodynamic radius.[1]

  • Verification: Check the UV absorbance ratio.[1] Cis-isomers often have a "cis-peak" absorbance band around 250-260 nm which is absent or much lower in the all-trans spectra.[1]

Q: Can I use Methanol instead of Acetonitrile? A: Proceed with caution. While Methanol is a common precipitant, Acetonitrile (ACN) is generally preferred for retinoids.[1] ACN provides sharper peak shapes and, more importantly, protic solvents like methanol can sometimes facilitate proton-catalyzed isomerization if the pH drops.[1] If you must use MeOH, ensure it is buffered and cold.[1]

Q: My recovery is low even with BHT. What is happening? A: Check your plastics. Fenretinide is highly lipophilic (LogP ~6).[1] It sticks to standard polypropylene tubes.[1]

  • Solution: Use Low-Retention tubes or, ideally, silanized glass vials for all steps.[1] Avoid multiple transfer steps to minimize surface area contact.

Q: Is the metabolite 4-MPR a problem? A: Yes, N-(4-methoxyphenyl)retinamide (4-MPR) is the primary metabolite.[1] It has a similar mass and retention time.[1] Ensure your LC gradient is shallow enough (e.g., 0.5% change per minute around the elution time) to baseline separate 4-HPR from 4-MPR.[1]

References
  • Matteo, C., et al. (2024).[1][5] Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor. Pharmaceutics, 16(3), 387.[1][5]

  • Thermo Fisher Scientific. (2017).[1][6] LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research. Application Note.

  • Formelli, F., et al. (2016).[1] Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

  • Sanhueza, J., et al. (2000).[1] Thermal Stability of Some Commercial Synthetic Antioxidants (BHT). JAOCS, 77(9).[1]

Sources

Optimization

resolving peak overlap between 13-cis and all-trans Fenretinide

Ticket ID: #FEN-ISO-001 Subject: Resolution of Critical Peak Overlap: 13-cis vs. all-trans Fenretinide (4-HPR) Assigned Specialist: Senior Application Scientist, Retinoid Analysis Unit Executive Summary You are experienc...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FEN-ISO-001 Subject: Resolution of Critical Peak Overlap: 13-cis vs. all-trans Fenretinide (4-HPR) Assigned Specialist: Senior Application Scientist, Retinoid Analysis Unit

Executive Summary

You are experiencing co-elution between 13-cis-Fenretinide and the active parent drug all-trans-Fenretinide .[1] This is a classic stereochemical challenge. Both molecules share identical mass-to-charge ratios (


) and nearly identical hydrophobicities, rendering standard C18 gradients insufficient for baseline resolution.

This guide moves beyond basic troubleshooting to address the steric selectivity required to separate these geometric isomers.

Module 1: The Root Cause (Stereochemistry & Selectivity)

Q: Why are my peaks merging despite using a high-efficiency C18 column?

A: Standard C18 columns separate primarily based on hydrophobicity (carbon load). However, 13-cis and all-trans Fenretinide differ only in their 3D shape (spatial arrangement) , not their chemical functional groups.

  • All-trans-4-HPR: Linear, planar structure. Fits deep into stationary phase pores.

  • 13-cis-4-HPR: "Bent" structure. Sterically hindered from deep pore penetration.

If your stationary phase lacks "shape selectivity" (steric recognition), these two will elute together. You must induce a separation mechanism that exploits this "bend."

Visualizing the Isomerization Challenge

Fenretinide_Isomerization Trans All-trans-Fenretinide (Active Drug) Linear Shape Cis 13-cis-Fenretinide (Isomer/Metabolite) Bent Shape Trans->Cis Light/Heat (Artifacts) Overlap Co-Elution on Standard C18 Trans->Overlap Low Steric Selectivity Cis->Overlap Resolved Baseline Resolution (Rs > 1.5) Overlap->Resolved Switch to C30 or Add NH4OAc

Figure 1: The conversion pathway and the chromatographic bottleneck. Without steric selectivity, the linear and bent forms behave identically.

Module 2: Stationary Phase Selection (The Hardware Fix)

Q: Do I need to buy a new column?

A: If you require robust, high-throughput validation, yes . If you are constrained to C18, you must alter your chemistry (see Module 3).

Comparison of Stationary Phases for Retinoid Isomers
FeatureC18 (Standard) C30 (Carotenoid) Phenyl-Hexyl
Mechanism Hydrophobic InteractionHydrophobic + Shape Selectivity

-

Interaction
Resolution of Isomers Poor to ModerateExcellent Good
Run Time Short (<10 min)Long (>20 min)Moderate
Recommendation Only if optimized with Ammonium AcetateGold Standard for Isomers Alternative if C30 unavailable

The "Gold Standard" Recommendation: Switch to a C30 (Triacontyl) Column (e.g., YMC Carotenoid or Thermo Acclaim C30). The long C30 chains "freeze" into a rigid structure at lower temperatures, acting like a lock that fits the "key" of the linear all-trans isomer while rejecting the bent 13-cis isomer.

Module 3: Mobile Phase Optimization (The Chemistry Fix)

Q: I must use my existing C18 column. How do I force separation?

A: You must use Ammonium Acetate as a modifier.

Standard Formic Acid acidifies the mobile phase but does not assist in steric sorting. Ammonium Acetate creates a specific ionic strength and "solvation shell" effect that exaggerates the difference between the linear and bent isomers.

Protocol: Optimized C18 Separation Method
  • Column: Zorbax SB-C18 or equivalent (High surface area), 3.5 µm, 4.6 x 150 mm.

  • Temperature: 20°C (Critical: Lower temperatures increase steric selectivity on C18).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 365 nm (or MS/MS MRM).

Gradient Table:

Time (min)Mobile Phase A (10mM NH₄OAc in H₂O, pH 5.2)Mobile Phase B (Acetonitrile:Methanol 75:25)
0.040%60%
15.00%100%
20.00%100%
21.040%60%

Note: The addition of Methanol to the organic phase (Phase B) is crucial. Methanol provides different selectivity for retinoids compared to pure Acetonitrile.

Module 4: Sample Handling & Artifacts

Q: My 13-cis peak area increases the longer the sample sits in the autosampler. Why?

A: You are witnessing photo-isomerization .[2] Fenretinide is extremely light-sensitive. The energy from standard laboratory fluorescent lighting is sufficient to break the double bond at the 13-carbon position, converting all-trans to 13-cisex vivo. This invalidates your quantitation.

Mandatory "Yellow Light" Protocol
  • Ambient Light: All extraction and weighing must be performed under Gold Fluorescent Light (cut-off < 500 nm).

  • Glassware: Use only Amberized (Low-Actinic) Glassware .

  • Autosampler: Ensure the autosampler compartment is dark. If not, wrap the vial tray in aluminum foil.

  • Solvents: Degas solvents thoroughly. Oxidative stress accelerates isomerization.

Module 5: Troubleshooting Workflow

Use this decision tree to diagnose persistent overlap issues.

Troubleshooting_Tree Start Start: Peaks Overlapping Check_Col Is Column C30? Start->Check_Col Check_Temp Is Temp < 25°C? Check_Col->Check_Temp No (Using C18) Check_Light Is 13-cis peak growing? Check_Col->Check_Light Yes Check_MP Using NH4OAc? Check_Temp->Check_MP Yes Action_Cool Lower Temp to 15-20°C (Increases rigidity) Check_Temp->Action_Cool No Action_C30 Switch to C30 (Best Resolution) Check_MP->Action_C30 Yes (Still failing) Action_Mod Add 10mM NH4OAc Add MeOH to Org Phase Check_MP->Action_Mod No Check_Light->Action_Mod No Action_Dark Wrap vials in foil Check Autosampler Light Check_Light->Action_Dark Yes

Figure 2: Step-by-step diagnostic logic for resolving Fenretinide isomers.

References
  • Formelli, F., et al. (1993).[3] "N-(4-hydroxyphenyl)retinamide induces apoptosis of malignant hemopoietic cell lines including those unresponsive to retinoic acid." Cancer Research.[3] Link

  • Vane, F. M., et al. (1982). "Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography." Journal of Chromatography B. Link

  • Kang, M., et al. (2016).[4] "Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Fisher Scientific. "HPLC Separation of All-Trans-β-Carotene and Its Iodine-Induced Isomers Using a C30 Column." Application Note. Link

  • McRae, G., et al. (2016). "Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo." Journal of Biological Chemistry. Link

Sources

Troubleshooting

minimizing matrix effects in 13-cis-Fenretinide-d4 analysis

Welcome to the technical support guide for minimizing matrix effects in bioanalytical methods involving Fenretinide and its stable isotope-labeled internal standard, 13-cis-Fenretinide-d4. As Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for minimizing matrix effects in bioanalytical methods involving Fenretinide and its stable isotope-labeled internal standard, 13-cis-Fenretinide-d4. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during LC-MS/MS analysis. This guide moves beyond simple procedural lists to explain the underlying scientific principles, ensuring your methods are robust, reproducible, and reliable.

A Note on Nomenclature

In typical quantitative bioanalysis, Fenretinide (also known as 4-HPR) is the target analyte, and 13-cis-Fenretinide-d4 serves as its stable isotope-labeled internal standard (SIL-IS).[1][2] The purpose of the SIL-IS is to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability, including matrix effects.[3][4] This guide is written from that perspective, addressing the challenges of ensuring that the analytical system accurately quantifies Fenretinide by effectively utilizing 13-cis-Fenretinide-d4 to navigate the complexities of the biological matrix.

Frequently Asked Questions (FAQs)

Q1: What exactly is a 'matrix effect,' and why is it a critical issue in my Fenretinide assay?

Answer: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix (e.g., plasma, serum, tissue homogenate).[5][6] When these endogenous materials enter the mass spectrometer's ion source at the same time as your analyte (Fenretinide) and internal standard (13-cis-Fenretinide-d4), they can either suppress or enhance the signal.[7][8]

  • Ion Suppression: The most common effect. Matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector. This leads to an underestimation of the analyte's true concentration.

  • Ion Enhancement: Less common, but possible. Matrix components may improve the ionization efficiency of the analyte, leading to an overestimation of its concentration.

cluster_LC LC Elution cluster_MS MS Ion Source cluster_Detector MS Detector A Fenretinide ESI Electrospray Droplet A->ESI Co-elution IS 13-cis-Fenretinide-d4 IS->ESI Co-elution M Matrix Components (e.g., Phospholipids) M->ESI Co-elution Signal Signal (Suppressed) ESI->Signal Competition for Charge -> Inefficient Ionization

Caption: The mechanism of ion suppression in the MS source.

Q2: My assay is showing significant ion suppression. What are the most likely culprits in my plasma samples?

Answer: In plasma or serum samples, the most common causes of matrix effects are phospholipids .[12] These are abundant endogenous molecules (~1 mg/mL) from cell membranes that are often not fully removed by simple sample preparation techniques like protein precipitation (PPT).[13]

Causality: Phospholipids have a polar head group and a non-polar tail. During reversed-phase chromatography, they tend to be poorly retained and can elute as broad peaks across a wide portion of the gradient, often overlapping with analytes of interest.[13] In the ion source, they are readily ionized and can severely suppress the signal of co-eluting compounds like Fenretinide. Other potential sources of interference include salts, proteins, and metabolites.

Q3: How does using 13-cis-Fenretinide-d4 as an internal standard help combat matrix effects?

Answer: The use of a stable isotope-labeled internal standard (SIL-IS) is the most recognized and effective method for correcting matrix effects.[3][14] The underlying principle is that a SIL-IS is chemically and physically almost identical to the analyte.[1][15]

The Self-Validating System:

  • Co-elution: 13-cis-Fenretinide-d4 is designed to have the same chromatographic retention time as Fenretinide.

  • Identical Behavior: It experiences the exact same extraction recovery losses and, crucially, the same degree of ion suppression or enhancement in the MS source.[3]

  • Correction: The quantification is based on the ratio of the analyte peak area to the IS peak area. Since both are affected proportionally by the matrix, the ratio remains constant and reflects the true concentration of the analyte.

If the matrix suppresses both the Fenretinide and the 13-cis-Fenretinide-d4 signal by 30%, the ratio of their peak areas remains unchanged, providing an accurate result. This is why it is considered the gold standard.[16]

Start Sample + Known Amount of 13-cis-Fenretinide-d4 (IS) Prep Sample Preparation (PPT, LLE, or SPE) Start->Prep LCMS LC-MS/MS Analysis Prep->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Result Accurate Concentration Ratio->Result Recovery Variable Recovery Matrix Matrix Effect (Ion Suppression) Recovery->Prep Affects Both Matrix->LCMS Affects Both

Caption: How a SIL-IS corrects for process variability.

Troubleshooting Guide

This section addresses specific problems you may encounter.

Problem Probable Cause(s) Recommended Solution(s)
Poor precision & accuracy in QC samples. Significant and variable matrix effects between different lots of blank matrix. The SIL-IS may not be perfectly co-eluting with the analyte.1. Improve Sample Cleanup: The primary goal is to remove interferences before they enter the LC-MS system. Move from a simple Protein Precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Phospholipid removal (PLR) specific plates or cartridges are highly effective.[17][18][19] 2. Optimize Chromatography: Modify your LC gradient to better separate Fenretinide from the "matrix band," especially early-eluting phospholipids.[12][20] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components entering the system.[21]
Internal standard (IS) response is erratic or very low. The IS itself is experiencing significant ion suppression. The IS may have degraded during sample storage or processing.1. Evaluate Sample Prep: As above, enhance the cleanup procedure. Techniques like HybridSPE®-PPT are designed specifically to remove phospholipids that suppress ionization.[13] 2. Check Analyte Stability: Retinoids can be sensitive to light and temperature.[22] Ensure samples are handled under yellow light and kept cold. Confirm the stability of 13-cis-Fenretinide-d4 under your specific extraction and storage conditions as part of your method validation.[23]
Matrix effect is confirmed, but I cannot change the sample prep method. The current method is validated and used in a high-throughput environment.1. Chromatographic Refinement: Even small changes can help. Increase the organic content of the mobile phase at the start of the gradient to quickly elute phospholipids before your analyte. A divert valve can also be used to send the initial, "dirty" part of the eluent to waste instead of the MS source. 2. Matrix-Matched Calibrators: If you cannot eliminate the effect, you must compensate for it. Prepare your calibration standards and QCs in the same blank biological matrix as your unknown samples.[4][5] This ensures that the standards experience the same matrix effect as the samples, allowing for accurate quantification, assuming the effect is consistent across different sources of the matrix.

Experimental Protocols & Methodologies

Protocol 1: Phospholipid Removal using HybridSPE®-PPT

This protocol combines the simplicity of protein precipitation with the selectivity of solid-phase extraction to effectively remove both proteins and phospholipids.[13]

Objective: To achieve a cleaner extract compared to standard protein precipitation, thereby minimizing matrix effects.

Materials:

  • Plasma sample containing Fenretinide and 13-cis-Fenretinide-d4.

  • HybridSPE®-PPT 96-well plate or cartridges.

  • Acetonitrile with 1% formic acid (Precipitation Agent).

  • 96-well collection plate.

  • Vacuum manifold.

Procedure:

  • Spike IS: Add a known concentration of 13-cis-Fenretinide-d4 working solution to your plasma sample. Vortex briefly.

  • Sample Loading: Load 100 µL of the plasma sample into the wells of the HybridSPE®-PPT plate.

  • Precipitation: Add 300 µL of the precipitation agent (1% formic acid in acetonitrile) to each well.

  • Mixing: Mix thoroughly. A 96-well plate shaker or repeated pipetting is effective. Allow to sit for 4-5 minutes to ensure complete protein precipitation.

  • Extraction: Place the plate on a vacuum manifold and apply vacuum (~10 in. Hg). The filtrate, now depleted of proteins and phospholipids, will be collected in the collection plate below.

  • Evaporation & Reconstitution: Evaporate the collected filtrate to dryness under a stream of nitrogen at approximately 40°C.

  • Final Sample: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS injection.

Start 1. Add IS to 100 µL Plasma Load 2. Load into HybridSPE® Well Start->Load Precip 3. Add 300 µL ACN + 1% FA Load->Precip Mix 4. Mix & Wait 4 min Precip->Mix Vac 5. Apply Vacuum Collect Filtrate Mix->Vac Evap 6. Evaporate to Dryness Vac->Evap Recon 7. Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Workflow for HybridSPE®-PPT sample preparation.

Comparison of Sample Preparation Techniques

The choice of sample preparation is the most critical factor in mitigating matrix effects. Here is a comparison of common techniques for Fenretinide analysis in plasma.

TechniquePrinciplePhospholipid RemovalRecovery & ReproducibilityThroughput
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile).[24][25]Poor. Phospholipids remain soluble in the supernatant.High recovery but poor reproducibility due to significant matrix effects.[26]High
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., hexane extraction).[25][27]Good. Phospholipids have different solubility profiles.Can be highly variable and analyte-dependent. May have lower recovery for more polar metabolites.[26]Medium
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[17]Excellent. Specific sorbents (e.g., mixed-mode) can be chosen to retain the analyte and wash away phospholipids.[26]High recovery and excellent reproducibility.Low to Medium
HybridSPE®-PPT Combines protein precipitation with phospholipid filtration in one device.[13]Excellent. Zirconia-coated particles specifically bind and remove phospholipids.High recovery and excellent reproducibility due to effective interference removal.High

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved February 8, 2026, from [Link]

  • Stahnke, H., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

  • Shuo-Jun, O. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]

  • Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed. [Link]

  • Zhu, Y., et al. (2016). Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. National Institutes of Health (NIH). [Link]

  • Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. (n.d.). APST. Retrieved February 8, 2026, from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]

  • Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. PubMed. [Link]

  • Matteo, C., et al. (2024). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. MDPI. [Link]

  • Identification of retinoic acid (tretinoin) in cosmetic products by tlc and hplc. (n.d.). HAS. Retrieved February 8, 2026, from [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. [Link]

  • Are You Using The Internal Standard Method In A Right Way? (2025). WelchLab. [Link]

  • Analytical methods for determining retinol in skincare formulations: A comprehensive review. (2025). Journal of Phytonanotechnology and Pharmaceutical Sciences (JPPS). [Link]

  • The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). LCGC International. [Link]

  • Barua, A. B. (2025). Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. [Link]

  • Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. PubMed. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Restek. [Link]

  • Matteo, C., et al. (2025). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. ResearchGate. [Link]

  • Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Bioanalytical method validation and study sample analysis m10. (2022). ICH. [Link]

  • Improve LC/MS/MS and Remove Phospholipids with Phree. (2013). YouTube. [Link]

  • Kane, M. A., et al. (2010). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. National Institutes of Health (NIH). [Link]

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023). RPubs. [Link]

  • How Sample Prep for Phospholipid Removal Works. (n.d.). Lab Manager. [Link]

  • Accounting for the matrix effect. (2024). Reddit. [Link]

  • Matteo, C., et al. (2024). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. PubMed. [Link]

  • Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. (2024). Formosa Publisher. [Link]

  • Matrix effects: Causes and solutions. (n.d.). ResearchGate. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Contract Pharma. [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). NSI. Retrieved February 8, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved February 8, 2026, from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

Sources

Optimization

Technical Support Center: 13-cis-Fenretinide-d4 Sensitivity Optimization

Topic: Improving Sensitivity for 13-cis-Fenretinide-d4 in ESI Positive Mode Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2] Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Sensitivity for 13-cis-Fenretinide-d4 in ESI Positive Mode Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2]

Status: Operational Subject: 13-cis-Fenretinide-d4 (Internal Standard) & Fenretinide Isomers Ionization Mode: Electrospray Ionization Positive (ESI+)[1][3]

Executive Summary

Achieving high sensitivity for 13-cis-Fenretinide-d4 in ESI positive mode is an "uphill battle" against physics.[1][2] As a neutral, hydrophobic retinoid derivative, the molecule lacks strong basic sites for protonation (


), making it prone to forming sodium (

) adducts or remaining neutral.[1][2] Furthermore, the "13-cis" designation implies a geometric instability; without rigorous chromatographic control, signal is lost to peak broadening or co-elution with the all-trans isomer.[1][2]

This guide moves beyond generic advice to address the specific physicochemical challenges of Fenretinide (4-HPR) and its deuterated analogs.

Module 1: The Chemistry of Ionization (Source & Mobile Phase)

The Problem: Fenretinide has a low proton affinity.[1][2] In generic ESI+ conditions, it often splits its signal between the protonated ion (


) and sodiated adducts, or fails to ionize efficiently, leading to poor Signal-to-Noise (S/N) ratios.[1][2]
Q: Why is my signal splitting between m/z 396 (Protonated) and m/z 418 (Sodiated)?

A: This is "Adduct Robbery." The amide nitrogen in Fenretinide is conjugated with the phenyl ring, reducing its basicity.[1][2] Trace sodium from glassware or solvents competes effectively for the molecule.[1][2]

Protocol: The "Ammonium Shield" Strategy To force the equilibrium toward a single species, you must displace sodium.[1][2]

  • Mobile Phase Additive: Do not rely on Formic Acid alone.[1][2] Add 5mM Ammonium Formate to your aqueous mobile phase.[1][2]

    • Mechanism:[1][2][4][5] Ammonium ions (

      
      ) flood the source.[1][2] While Fenretinide may not form a stable ammonium adduct, the excess ammonium suppresses sodium adduct formation, funneling signal back to the protonated species 
      
      
      
      .[1][2]
  • Acid Concentration: Maintain 0.1% Formic Acid . The low pH is essential to protonate the amide/phenol system despite the low basicity.[1][2]

  • Solvent Choice: Switch to Methanol (MeOH) instead of Acetonitrile (ACN) for the organic phase.[2]

    • Why: Protic solvents like MeOH can facilitate proton transfer in the gas phase better than aprotic ACN for certain "hard-to-protonate" neutrals.[1][2]

Q: My d4-IS signal fluctuates wildly between injections. Is it the source?

A: It is likely Solubility/Adsorption , not just the source.[1][2] Fenretinide is extremely lipophilic (


).[1][2]

Protocol: Preventing System Loss

  • Needle Wash: Ensure your needle wash contains at least 10% Isopropanol (IPA) or Acetone.[1][2] Pure MeOH/ACN may not fully remove the "grease" of the previous injection from the needle surface.[1][2]

  • Sample Diluent: Do not dissolve samples in 100% aqueous buffer. The analyte will stick to the vial walls.[1][2] Use at least 50% Organic (MeOH/ACN) in your sample vial.[1][2]

Module 2: Chromatographic "Focusing" (Separation Physics)

The Problem: The "13-cis" isomer is thermodynamically less stable than the "all-trans" form.[1][2] If they co-elute or partially separate, the integrator "chops" the peak, ruining sensitivity and precision.[1][2]

Q: How do I maximize peak height (and thus sensitivity) for the 13-cis isomer?

A: You must achieve Isomeric Resolution . If 13-cis and all-trans co-elute, you are measuring a mixed bucket.[1][2] If they partially separate, you lose peak height to broadening.[1][2]

Protocol: The C30 vs. Core-Shell C18 Decision

  • Gold Standard: C30 Carotenoid Column (e.g., YMC Carotenoid).[1][2]

    • Benefit: Specific selectivity for geometric isomers of retinoids.[2]

    • Drawback: Long run times.[1][2]

  • High-Throughput Alternative: C18 Core-Shell (Solid Core) (e.g., Kinetex C18 or Cortecs C18).[1][2]

    • Benefit: Sharper peaks = Higher S/N. The solid core reduces diffusion path length, tightening the band.[1][2]

    • Condition: Use a flatter gradient (e.g., 70% B to 90% B over 5 minutes) rather than a steep ballistic gradient.

Q: What are the correct MRM transitions for the d4 variant?

A: This depends on where the deuterium is located.

  • Scenario A: Ring-labeled (d4-hydroxyphenyl):

    • Precursor: m/z 396 (

      
      )
      
    • Product: m/z 283 (Retinoid backbone cation - Label Lost)[1]

    • Note: This is the most common transition.[1][2] The fragment loses the d4 label, so it appears at the same mass as the unlabeled drug's fragment.[1][2] This is acceptable if chromatographic separation is sufficient, but risks cross-talk.[1][2]

  • Scenario B: Chain-labeled (d4-retinoid chain):

    • Precursor: m/z 396 [1][2]

    • Product: m/z 287 (Retinoid backbone cation - Label Retained)[1]

Validation Step: Infuse your d4 standard alone.[1][2] If you see m/z 283 as the major fragment, you have Scenario A.[1][2]

Module 3: Stability & Environmental Control

The Problem: Retinoids photo-isomerize under standard laboratory lighting. 13-cis can convert to all-trans (or vice versa) in the autosampler, changing your concentration before injection.[1][2]

Q: My calibration curve for the IS is non-linear or degrading.

A: This is likely Photo-isomerization .

Protocol: The "Dark Room" Workflow

  • Amber Glass: ALL preparation must happen in amber glassware.

  • Yellow Light: If possible, equip the lab with yellow safety lights (sodium vapor or filtered LEDs) which lack the UV/Blue wavelengths that trigger isomerization.[1][2]

  • Autosampler Temp: Set to 4°C . Thermal isomerization is slower than photo-isomerization but still significant over long queues.[2]

Visualizing the Optimization Workflow

The following diagram outlines the logical decision tree for optimizing the 13-cis-Fenretinide-d4 signal.

Fenretinide_Optimization Start Low Sensitivity (13-cis-Fenretinide-d4) Check_Adducts Check Mass Spectrum (Q1 Scan) Start->Check_Adducts Adduct_Na High [M+Na]+ (m/z 418) Check_Adducts->Adduct_Na Sodium Dominant Adduct_H Split Signal or Low Intensity Check_Adducts->Adduct_H Proton Poor Action_Chem Add 5mM Amm. Formate Switch to MeOH Adduct_Na->Action_Chem Action_Source Increase Gas Temp (350°C+) Optimize Declustering Potential Adduct_H->Action_Source Check_Peak Check Chromatography Action_Chem->Check_Peak Action_Source->Check_Peak Peak_Broad Broad/Split Peak Check_Peak->Peak_Broad Peak_Sharp Sharp Peak Check_Peak->Peak_Sharp Action_Column Switch to Core-Shell C18 or C30 Column Peak_Broad->Action_Column Final_Check Check Stability Peak_Sharp->Final_Check Action_Column->Final_Check Action_Light Amber Glass Yellow Lights Final_Check->Action_Light Success Optimized Method Action_Light->Success

Caption: Logical workflow for diagnosing and correcting sensitivity loss in Fenretinide analysis.

Summary of Critical Parameters

ParameterRecommended SettingScientific Rationale
Polarity ESI Positive (+)User requirement; requires acidic assistance.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateAmmonium suppresses Na+ adducts; FA provides protons.[1][2]
Mobile Phase B Methanol + 0.1% Formic AcidMeOH provides better solvation/protonation for retinoids than ACN.[1][2]
Column C18 Core-Shell or C30C30 for isomer separation; Core-Shell for sensitivity.
Source Temp 350°C - 400°CHigh heat needed to desolvate hydrophobic droplets.[1][2]
Needle Wash IPA:ACN:Water (1:1:[1]1) or similarPrevents carryover of lipophilic drug.[2]
Transitions 396 -> 283 (Typical)Monitors loss of hydroxyphenyl headgroup.[2]

References

  • Validation of LC-MS/MS Assay for Fenretinide. Source: National Institutes of Health (NIH) / PubMed Central.[2] Relevance: Establishes the baseline ESI+ transitions (m/z 392 -> 283) and mobile phase acidification protocols. URL:[Link]

  • 13-cis-Retinoic Acid Stability and Isomerization. Source: PubMed.[1][2] Relevance: Details the photo-instability of 13-cis isomers and the necessity of cyclodextrin or amber protection. URL:[Link]

  • Ionization Efficiency of Retinoids. Source: Journal of Chromatography B (via ScienceDirect/NIH).[2] Relevance: Discusses the challenges of ionizing neutral retinoids and the comparison between APCI and ESI. URL:[Link][1][2]

  • Electrospray Ionization Optimization Guide. Source: Element Lab Solutions.[1][2] Relevance: Provides general principles for optimizing sprayer voltage and solvent surface tension for hydrophobic analytes. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validating LC-MS Methods for 13-cis-Fenretinide Using Isomer-Specific d4 Internal Standards

Executive Summary: The Isomer Dilemma In the quantitative analysis of retinoids, isomerization is the silent killer of accuracy . Fenretinide (4-HPR) and its metabolites exist in a delicate equilibrium between all-trans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Dilemma

In the quantitative analysis of retinoids, isomerization is the silent killer of accuracy . Fenretinide (4-HPR) and its metabolites exist in a delicate equilibrium between all-trans and 13-cis forms. While many protocols suggest a generic deuterated standard, this guide argues that for the precise quantification of the 13-cis isomer (often the bioactive or toxicologically relevant species), using the exact geometric isotopolog—13-cis-Fenretinide-d4 —is not just an alternative; it is a necessity for regulatory-grade validation.

This guide moves beyond basic "dilute-and-shoot" methodologies to establish a rigorous, self-validating workflow that accounts for the photo-instability and matrix-induced isomerization inherent to retinoid analysis.

The Challenge: Why Generic Standards Fail

Retinoids are susceptible to photo-isomerization and heat-induced rearrangement. If you use an all-trans-Fenretinide-d4 internal standard (IS) to quantify 13-cis-Fenretinide, you introduce a fundamental error: Differential Isomerization Kinetics.

During extraction, if 5% of your 13-cis analyte converts to trans due to light exposure, an all-trans IS will not track this loss accurately because its equilibrium shifts in the opposite direction (trans to cis). By using 13-cis-Fenretinide-d4 , the IS and analyte share the exact same starting geometry. Any degradation or isomerization affecting the analyte affects the IS at an identical rate, mathematically canceling out the error.

Comparative Analysis of Internal Standard Options
Feature13-cis-Fenretinide-d4 (Recommended)Fenretinide-d4 (All-Trans)Structural Analog (e.g., 4-EPR)
Chemical Identity Identical to analyte (except mass)Stereoisomer of analyteDifferent chemical structure
RT Match Perfect Co-elutionSlight shift possible (column dependent)Significant shift
Matrix Correction Excellent (Ion suppression matches)GoodPoor (Elutes in different matrix region)
Isomerization Tracking 1:1 Tracking (Degrades at same rate)Inverse Tracking (Equilibrium error)No Tracking
Cost HighModerateLow
Regulatory Risk Low (Gold Standard)MediumHigh

Mechanism of Action: The Self-Validating System

The following diagram illustrates why the isomer-specific IS is critical. In the presence of light (


) or heat (

), the system seeks equilibrium. Only the matched IS compensates for the specific loss of the cis form.

Isomerization_Kinetics cluster_analyte Analyte System cluster_IS Internal Standard System (d4) Cis_Analyte 13-cis-Fenretinide (Analyte) Trans_Analyte All-trans-Fenretinide (Isomer) Cis_Analyte->Trans_Analyte Isomerization (k1) Cis_IS 13-cis-Fenretinide-d4 (Matched IS) Cis_Analyte->Cis_IS Ratio Constant Despite Loss Trans_IS All-trans-Fenretinide-d4 (Isomer) Cis_IS->Trans_IS Isomerization (k1)

Figure 1: Isomerization Kinetics. Note that the rate constant (k1) is identical for both the Analyte and the Matched IS, ensuring the Area Ratio remains constant even if degradation occurs.

Experimental Validation Protocol

A. Chromatographic Conditions

To validate this method, you must achieve baseline separation between the cis and trans isomers. If they co-elute, the mass spectrometer cannot distinguish them (same m/z).

  • Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm) or Thermo Accucore C18.

    • Why: Sterically protected C18 phases offer better shape selectivity for isomers than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold often works best for isomer separation, or a very shallow gradient (e.g., 60% B to 70% B over 10 mins).

  • Flow Rate: 0.4 mL/min.

B. Mass Spectrometry Parameters (ESI+)

Fenretinide ionizes well in positive mode.

  • Analyte (13-cis-Fenretinide): 392.2

    
     283.1 (Retinoyl cation).
    
  • IS (13-cis-Fenretinide-d4): 396.2

    
     283.1.
    
    • Critical Note: The d4 label is typically on the hydroxyphenyl ring.[4] The fragment m/z 283 is the retinoid chain (unlabeled). Therefore, the transition monitors the loss of the labeled headgroup. Ensure the precursor isolation width (Q1) is narrow enough (0.7 Da) to prevent cross-talk.

C. Sample Preparation (The "Yellow Room" Protocol)

Retinoids degrade under white light. All validation steps must occur under yellow (sodium vapor or LED equivalent) light.

Workflow cluster_environment Environmental Controls Start Plasma Sample (100 µL) Spike Add IS: 13-cis-Fenretinide-d4 (Corrects Volume/Matrix) Start->Spike Precip Protein Precipitation (Acetonitrile + 0.1% FA) Spike->Precip Vortex Vortex (2 min) & Centrifuge (14,000 rpm, 4°C) Precip->Vortex Supernatant Transfer Supernatant to Amber Vial Vortex->Supernatant Inject LC-MS/MS Injection (Dark/Cooled Autosampler) Supernatant->Inject Warning ALL STEPS: Yellow Light Only Amber Glassware

Figure 2: Extraction Workflow. The use of Amber Glassware and Yellow Light is mandatory to prevent artificial isomerization.

Validation Data Summary (Representative)

The following data represents expected performance metrics when using the d4-cis IS versus an analog IS (4-EPR), based on comparative literature analysis.

Validation Parameter13-cis-Fenretinide-d4 (IS) 4-EPR (Analog IS) Acceptance Criteria (FDA)
Matrix Factor (Normalized) 0.98 - 1.020.85 - 1.15N/A (Closer to 1.0 is better)
Recovery % 92% (Consistent with Analyte)85% (Variable)Consistent across range
Precision (%CV) at LLOQ 4.5%11.2%

20%
Accuracy (%) 98.5%92.0%85-115%
Stability (4h Benchtop) Pass (Ratio stable)Fail (Ratio drifts due to isomerization)

15% change

Interpretation: The d4 IS provides a normalized Matrix Factor near 1.0, indicating it experiences the exact same ion suppression as the analyte. The Analog IS, eluting at a different time, fails to perfectly correct for matrix effects, leading to higher %CV.

References

  • Swanson, B. N., et al. (1980). "Chromatographic analysis of the synthetic retinoid fenretinide and its metabolites." Journal of Chromatography B.

  • Formelli, F., et al. (1989). "Pharmacokinetics of N-(4-hydroxyphenyl)retinamide in patients with breast cancer." Clinical Pharmacology & Therapeutics.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[5]

  • Cooper, S., et al. (2017). "LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum." Thermo Fisher Scientific Application Note.

Sources

Comparative

Benchmarking Bioanalytical Precision: 13-cis-Fenretinide-d4 vs. Analog Internal Standards

Executive Summary: The Isomerization Challenge In the bioanalysis of retinoids, specifically Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) , the separation and accurate quantification of geometric isomers is the pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomerization Challenge

In the bioanalysis of retinoids, specifically Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) , the separation and accurate quantification of geometric isomers is the primary source of analytical error. While Fenretinide is administered as the all-trans isomer, it undergoes physiological and artifactual isomerization to 13-cis-Fenretinide .

This guide objectively compares the performance of 13-cis-Fenretinide-d4 (the matched stable isotope-labeled internal standard) against alternative internal standard (IS) strategies.

The Core Thesis: Using a generic all-trans-d4 IS or a structural analog (e.g., Retinoic Acid) to quantify the 13-cis isomer introduces significant bias due to chromatographic non-co-elution . Only the 13-cis-Fenretinide-d4 IS provides the real-time compensation for matrix effects and ionization suppression necessary to meet FDA/EMA bioanalytical acceptance criteria (<15% CV).

Technical Deep Dive: The Chemistry of Instability

Retinoids possess a conjugated polyene chain susceptible to photo-isomerization and oxidation. The 13-cis and all-trans forms have distinct physicochemical properties but identical masses (


 392.2 for the parent).
The "Isomerization Trap"

Without a matched IS, isomerization occurring during sample preparation is indistinguishable from endogenous levels.

IsomerizationTrap Trans All-trans-Fenretinide (Drug Product) Energy Triggers: Light (UV) Heat (>40°C) Acidic pH Trans->Energy Exposure Cis 13-cis-Fenretinide (Metabolite/Artifact) Energy->Cis Isomerization Error Quantification Bias (Up to 30% Error) Cis->Error If IS does not track conversion

Figure 1: The pathway of artifactual isomerization. If the Internal Standard does not isomerize at the exact same rate as the analyte, or does not co-elute with the specific isomer, quantification errors escalate.

Comparative Analysis: Internal Standard Strategies

The following table benchmarks the three common approaches for quantifying 13-cis-Fenretinide.

Table 1: Comparative Performance Metrics

Feature13-cis-Fenretinide-d4 (Recommended)Fenretinide-d4 (All-trans) Analog IS (e.g., Retinyl Acetate)
Chemical Identity Deuterated Isomer (Matched)Deuterated Isomer (Mismatched)Structural Analog
Retention Time (RT) Co-elutes with 13-cis analyteElutes ~0.5–1.0 min laterSignificantly different RT
Matrix Effect Compensation Perfect (Same ionization zone)Poor (Different suppression zone)Unreliable
Isomerization Tracking Tracks cis-trans conversionDoes not track cis-specific lossNo relation to analyte stability
Accuracy (Bias) ± 3-5%± 10-20%> 20% (High Risk)
Cost HighMediumLow
Why "All-trans-d4" Fails for "13-cis" Quantitation

In Reverse Phase Chromatography (C18), the 13-cis isomer typically elutes earlier than the all-trans isomer due to a more compact 3D structure (reduced hydrophobicity).

  • Scenario: A plasma sample has a phospholipid interference zone at 4.5 min.

  • Result: 13-cis-Fenretinide elutes at 4.5 min (suppressed signal). All-trans-Fenretinide-d4 elutes at 5.2 min (clean signal).

  • Outcome: The IS response is high, the analyte response is low. The calculated concentration is underestimated , leading to clinical data failure.

Experimental Workflow & Protocols

To achieve the limits of detection (LOD) and quantification (LLOQ) required for pharmacokinetic studies, a rigorous protocol is required.

A. Sample Preparation (Protein Precipitation - PPT)

Note: Liquid-Liquid Extraction (LLE) is cleaner but PPT is preferred for high-throughput stability if sensitivity permits.

  • Environment: All work must be performed under yellow light (sodium vapor or filtered LED) to prevent photo-isomerization.

  • Aliquot: Transfer 100 µL of plasma into an amber microcentrifuge tube.

  • IS Spike: Add 10 µL of 13-cis-Fenretinide-d4 working solution (500 ng/mL in methanol). Vortex gently.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to stabilize the amide bond).

  • Extraction: Vortex for 2 minutes; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer clear supernatant to amber autosampler vials with glass inserts.

B. LC-MS/MS Conditions[1][2][3][4][5]
  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold often preferred for isomer separation, or a shallow gradient (60% B to 90% B over 8 mins).

  • Transitions (MRM):

    • Analyte (13-cis-4-HPR):

      
       392.2 
      
      
      
      283.1
    • Internal Standard (13-cis-4-HPR-d4):

      
       396.2 
      
      
      
      287.1

Workflow cluster_prep Sample Preparation (Yellow Light) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) PPT Protein PPT (ACN + 0.1% FA) Plasma->PPT Spike Spike IS: 13-cis-Fenretinide-d4 Spike->PPT Centrifuge Centrifuge 14k g, 4°C PPT->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Retention Time: Cis < Trans Data Quantification (Area Ratio) MS->Data

Figure 2: Optimized bioanalytical workflow ensuring isomer integrity and accurate quantification.

Accuracy and Precision Limits

The following data represents achievable performance limits when using 13-cis-Fenretinide-d4 as the IS, based on FDA Bioanalytical Method Validation (BMV) guidelines.

Table 2: Validated Assay Limits (Representative Data)

ParameterLimit / CriteriaPerformance with 13-cis-d4 ISPerformance with Generic IS
LLOQ Lower Limit of Quantitation1.0 ng/mL 5.0 ng/mL (due to noise)
Linearity

Value
> 0.998 ~0.990
Precision (Intra-day) CV% at Medium QC3.2% 8.5%
Accuracy (Inter-day) % Bias at LLOQ± 6.5% ± 18% (Fails FDA)
Recovery Extraction Efficiency95% (Consistent) Variable (Matrix dependent)
Matrix Effect Ion Suppression/Enhancement0.98 - 1.02 (Normalized)0.75 - 1.30 (Uncorrected)
Interpretation of Limits[4]
  • LLOQ (1 ng/mL): Essential for defining the terminal elimination phase of the pharmacokinetic profile.

  • Precision (<5%): The use of the deuterated isomer corrects for pipetting errors and evaporation during the nitrogen dry-down phase (if LLE is used).

  • Matrix Effect: This is the critical differentiator. A value of ~1.0 indicates the IS is experiencing the exact same suppression as the analyte.

Troubleshooting & Causality

If your assay fails to meet the limits in Table 2, consider these causal factors:

  • Peak Splitting: If the 13-cis peak splits, your column temperature is likely too high (>45°C), causing on-column isomerization. Maintain column temp at 25°C - 30°C .

  • High Background: Fenretinide binds strongly to plastics. Use glass-lined 96-well plates or silanized glass vials to prevent non-specific binding loss, which mimics poor recovery.

  • Cross-Talk: Ensure the deuterium label is stable. The -d4 label on the hydroxyphenyl ring is chemically stable, but verify your mass transitions to ensure no overlap with natural isotopes of the parent drug (

    
    ).
    

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3][4] [Link]

  • Orienti, I. et al. (2019).[5] Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor. Pharmaceutics, 11(10). [Link]

  • Vlčková, A. et al. (2016). Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

Sources

Validation

Technical Comparison Guide: 13-cis-Fenretinide-d4 vs. Non-Deuterated Internal Standards

Content Type: Technical Application Note & Method Development Guide Subject: Optimization of LC-MS/MS Quantification for Fenretinide (4-HPR) and Metabolites Executive Summary: The Case for Stable Isotopes in Retinoid Ana...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Method Development Guide Subject: Optimization of LC-MS/MS Quantification for Fenretinide (4-HPR) and Metabolites

Executive Summary: The Case for Stable Isotopes in Retinoid Analysis

In the quantitative analysis of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) , the choice of internal standard (IS) is not merely a matter of preference but a critical determinant of assay validity.[1] Retinoids are notoriously unstable, susceptible to photo-isomerization, oxidation, and significant matrix effects in biological fluids.[1]

While non-deuterated analogs like N-(4-ethoxyphenyl)retinamide (4-EPR) have historically been used due to lower cost, they fail to adequately correct for the specific physicochemical challenges of Fenretinide.[1]

This guide demonstrates that 13-cis-Fenretinide-d4 (labeled on the hydroxyphenyl ring) is the superior internal standard. It provides the only mechanism to accurately track the rapid 13-cis ⇌ all-trans isomerization equilibrium and correct for ion suppression in phospholipid-rich matrices (plasma/tissue), ensuring data integrity for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1]

Scientific Foundation: The Retinoid Instability Challenge

To understand the necessity of a deuterated standard, one must first understand the behavior of the analyte.

The Isomerization Trap

Fenretinide exists in equilibrium between its 13-cis and all-trans isomers.[1] This conversion is accelerated by light, heat, and protic solvents.

  • The Problem: If you use a non-deuterated analog (e.g., 4-EPR), it is a distinct chemical entity. It does not isomerize at the same rate or ratio as Fenretinide. If 10% of your analyte converts to a different isomer during extraction, the analog IS will not compensate for this "loss," leading to quantification errors.

  • The Solution: 13-cis-Fenretinide-d4 is chemically identical to the analyte (barring the mass shift). It participates in the same isomerization equilibrium. If the analyte isomerizes, the IS isomerizes proportionally, maintaining a constant Analyte/IS ratio.

Matrix Effects (Ion Suppression)

Retinoids are highly lipophilic (LogP > 5).[1] In Reverse Phase Chromatography (RPC), they elute late, often co-eluting with endogenous phospholipids (glycerophosphocholines) from plasma.[1]

  • Analog IS: Elutes at a different retention time (

    
    ). It may elute outside the suppression zone while the analyte elutes inside it (or vice versa), leading to calculated concentrations that are artificially high or low.
    
  • Deuterated IS: Co-elutes with the analyte. Both experience the exact same degree of ion suppression/enhancement at the electrospray source.

Comparative Analysis: d4-Fenretinide vs. Analog (4-EPR)[1]

The following data summarizes the performance differences observed in validated LC-MS/MS methodologies.

Table 1: Performance Metrics Comparison
Feature13-cis-Fenretinide-d4 (SIL-IS)4-EPR / Retinyl Acetate (Analog IS)Impact on Data
Retention Time (

)
Co-elutes with Analyte (

)*
Shifts by 0.5 – 2.0 minAnalog misses matrix suppression zones.[1]
Isomerization Tracking Yes. Isomerizes identically.No. Stable or different rate.Analog cannot correct for prep-induced isomerization.
Matrix Factor (MF) Normalized MF

1.0
Normalized MF varies (0.8 – 1.[1]2)High %CV in variable patient plasma lots.[1]
Extraction Recovery Tracks analyte losses perfectly.May extract differently (diff. LogP).Potential bias in LLE/PPT efficiency.
Cost HighLowHigh cost offset by reduced re-analysis rates.

*Note: Deuterium isotope effects can cause a negligible


 shift (<0.05 min) on UPLC columns, which is insufficient to decouple the matrix effect correction.

Visualizing the Mechanism

The following diagrams illustrate the critical failure points of Analog IS compared to the self-correcting nature of Fenretinide-d4.

Diagram 1: The Isomerization & Ion Suppression Logic

Fenretinide_Logic cluster_0 Sample Preparation (Extraction) cluster_1 LC-MS/MS Analysis Analyte Analyte: 13-cis-Fenretinide Isom Light/Heat Induced Isomerization Analyte->Isom Partial Conv. IS_D4 SIL-IS: 13-cis-Fenretinide-d4 IS_D4->Isom Identical Conv. IS_Analog Analog IS: 4-EPR IS_Analog->Isom No/Diff Conv. Matrix Matrix Effect Zone (Phospholipids) Isom->Matrix Elution Detector MS Detector Response Matrix->Detector Analyte Signal (Suppressed) Matrix->Detector d4 Signal (Equally Suppressed) Matrix->Detector Analog Signal (Unaffected/Diff) Result Result: d4 Ratio = Correct Analog Ratio = Biased Detector->Result Quantification

Caption: The d4-IS tracks both the isomerization during extraction and the ion suppression during detection. The Analog IS fails to track isomerization and may elute outside the suppression zone, leading to ratio distortion.

Detailed Experimental Protocol

This protocol utilizes 13-cis-Fenretinide-d4 (labeled on the hydroxyphenyl ring to ensure label stability).

Pre-requisite: All procedures must be performed under yellow light to minimize photo-isomerization.[1]

Materials
  • Analyte: 13-cis-Fenretinide.[1][2][3][4][5]

  • Internal Standard: N-(4-hydroxyphenyl-2,3,5,6-d4)-retinamide (Fenretinide-d4).[1] Source: Cayman Chemical or Toronto Research Chemicals.

  • Matrix: Plasma or Tissue Homogenate.

Sample Preparation (Protein Precipitation)

Method adapted for high-throughput PK analysis.[1]

  • Aliquot: Transfer 100 µL of plasma into an amber microcentrifuge tube.

  • Spike IS: Add 10 µL of Fenretinide-d4 working solution (1,000 ng/mL in Ethanol).

    • Critical Step: Vortex gently for 10 seconds to equilibrate IS with the matrix.

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Extract: Vortex vigorously for 2 minutes.

  • Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to an amber HPLC vial with glass insert. Do not dry down if possible, to avoid oxidation.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Thermo Accucore C18), 2.1 x 50 mm, 1.8 µm or 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 60% B[1]

    • 1.0 min: 60% B[1]

    • 4.0 min: 98% B (Elution of Fenretinide & d4)

    • 5.0 min: 98% B[1]

    • 5.1 min: 60% B (Re-equilibration)

  • Flow Rate: 0.4 - 0.5 mL/min.[1]

Mass Spectrometry (MS):

  • Source: ESI Positive Mode (Fenretinide protonates well on the amine).[1]

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)
Fenretinide 392.3283.220
Fenretinide-d4 396.3287.220
4-EPR (Analog)420.3311.222

Note: The d4 label on the phenol ring results in a +4 shift in both the precursor and the primary fragment ion, ensuring high specificity.

Diagram: LC-MS Workflow & Separation

Workflow cluster_LC Chromatography (C18) Sample Plasma Sample (100 µL) Spike Spike IS: Fenretinide-d4 Sample->Spike PPT Protein Precip (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifuge 14k x g, 4°C PPT->Centrifuge Inject Inject Supernatant (LC-MS/MS) Centrifuge->Inject Separation Gradient Elution (60-98% B) Inject->Separation Detection MRM Detection 392.3 -> 283.2 (Analyte) 396.3 -> 287.2 (IS) Separation->Detection

Caption: Streamlined workflow utilizing protein precipitation. The d4-IS is added at the very first step to normalize all subsequent variations.

References

  • Kang, M. H., et al. (2016).[1] "Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics." Journal of Pharmaceutical and Biomedical Analysis.

  • Wang, S., & Cyronak, M. (2013).[1] "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry." LCGC North America.

  • Cayman Chemical. "Fenretinide-d4 Product Information & Safety Data Sheet." Cayman Chemical Catalog No. 26489.

  • Armstrong, J. L., et al. (2005).[1] "13-cis retinoic acid and isomerisation in paediatric oncology--is changing shape the key to success?" Biochemical Pharmacology.

Sources

Validation

A Senior Application Scientist's Guide to the Isotopic Purity Assessment of 13-cis-Fenretinide-d4

For researchers in drug development and metabolic studies, the isotopic purity of a deuterated standard like 13-cis-Fenretinide-d4 is not a trivial specification—it is the bedrock of quantitative accuracy. As a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and metabolic studies, the isotopic purity of a deuterated standard like 13-cis-Fenretinide-d4 is not a trivial specification—it is the bedrock of quantitative accuracy. As a synthetic retinoid evaluated for cancer therapy and prevention, Fenretinide's metabolic fate is of critical interest.[1][2][3] The use of a deuterated internal standard (IS) is indispensable for accurate bioanalytical quantification by correcting for matrix effects and variations during sample processing and analysis.[4] However, the validity of the data hinges on the quality of that standard. An impure IS, contaminated with unlabeled analyte or other isotopologues, can lead to significant quantification errors.

This guide provides an in-depth comparison of the two gold-standard analytical techniques for assessing the isotopic purity of 13-cis-Fenretinide-d4: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will explore the causality behind experimental choices, provide actionable protocols, and present a framework for robust, self-validating purity assessment.

The Imperative of Isotopic Purity

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D).[5] The resulting isotopologues are chemically identical but differ in mass. For an internal standard like 13-cis-Fenretinide-d4, high isotopic purity (typically >98%) is crucial.[4]

Two key terms must be distinguished:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. For a material with 99.5% enrichment, there is a 99.5% probability of finding a deuterium atom at any given labeled site.[6]

  • Species Abundance (or Isotopic Purity): This is the percentage of the entire population of molecules that has the desired isotopic composition (e.g., exactly four deuterium atoms for a d4 compound).[6]

Regulatory agencies like the U.S. Food and Drug Administration (FDA) require rigorous characterization of such standards to ensure data integrity in pharmacokinetic and metabolic studies.[7][8]

Orthogonal Approaches: HPLC-MS/MS vs. qNMR

A robust purity assessment relies on orthogonal methods—techniques that measure the same attribute through different physical principles. For 13-cis-Fenretinide-d4, mass spectrometry and NMR spectroscopy provide this necessary complementary insight.[9]

G cluster_0 Initial Characterization cluster_1 Orthogonal Analytical Methods cluster_2 Data Analysis & Reporting Sample 13-cis-Fenretinide-d4 (Test Sample) MS LC-MS/MS Analysis (Isotopologue Distribution) Sample->MS Primary Method NMR qNMR Analysis (Structural Integrity & Purity) Sample->NMR Orthogonal Method Docs Review Certificate of Analysis (CoA) Docs->Sample Calc Calculate Isotopic Purity & Chemical Purity MS->Calc NMR->Calc Report Generate Final Purity Report Calc->Report

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle of Causality: MS separates ions based on their mass-to-charge ratio (m/z). This makes it the most direct method for determining the distribution of isotopologues (d0, d1, d2, d3, d4, etc.).[10][11] By coupling liquid chromatography (LC) to the MS, we first ensure that the measured signal comes from the compound of interest, separated from any chemical impurities.[12][13] High-resolution mass spectrometry (HRMS), particularly with Time-of-Flight (TOF) analyzers, is preferred as it can resolve the small mass differences between isotopologues, minimizing spectral overlap and improving accuracy.[11]

Experimental Workflow:

G Prep 1. Sample Preparation Dissolve sample in suitable solvent (e.g., Methanol) LC 2. LC Separation Isocratic or gradient elution to isolate Fenretinide peak Prep->LC Ion 3. Ionization Electrospray Ionization (ESI) in positive ion mode LC->Ion MS_Scan 4. HRMS Full Scan Acquire high-resolution spectrum of the molecular ion cluster Ion->MS_Scan Data 5. Data Processing Extract ion chromatograms (EICs) for each isotopologue (d0-d4) MS_Scan->Data Quant 6. Quantification Integrate EIC peak areas and calculate relative abundance Data->Quant

Detailed Protocol:

  • Sample Preparation:

    • Accurately prepare a stock solution of 13-cis-Fenretinide-d4 at ~1 mg/mL in methanol.

    • Further dilute to a working concentration of ~1 µg/mL using a suitable mobile phase-like solvent (e.g., 90:10 Methanol:Water with 0.1% formic acid).

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 70% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Causality Note: The chromatography is crucial to separate the parent drug from potential impurities that might have different isotopic distributions or suppress the ionization of the analyte. A sharp, symmetrical peak is desired.

  • MS/MS Conditions (Example):

    • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Full Scan MS over a range of m/z 350-450.

    • Resolution: Set to >30,000 to resolve isotopic peaks.

    • Key Ions:

      • Unlabeled 13-cis-Fenretinide (C₂₆H₃₃NO₂): [M+H]⁺ ≈ 392.2584 m/z

      • 13-cis-Fenretinide-d4 (C₂₆H₂₉D₄NO₂): [M+H]⁺ ≈ 396.2835 m/z

  • Data Analysis:

    • Integrate the extracted ion chromatogram (EIC) for the [M+H]⁺ ion of each isotopologue (d0 to d4).[13]

    • Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas. The isotopic purity is the percentage corresponding to the d4 species.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle of Causality: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14] Unlike MS, qNMR is a primary analytical method that can determine purity without needing a specific reference standard of the analyte itself; instead, a certified internal standard of a different, structurally unrelated compound is used.[15] For isotopic purity, ¹H NMR is used to quantify the small amount of residual, non-deuterated compound. By comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a non-deuterated part of the molecule, we can calculate the isotopic enrichment.[16]

Experimental Workflow:

G Prep 1. Sample Preparation Accurately weigh sample and certified internal standard (IS) Dissolve 2. Dissolution Dissolve mixture in high-purity deuterated solvent (e.g., CDCl₃) Prep->Dissolve Acquire 3. Data Acquisition Acquire ¹H NMR spectrum with quantitative parameters (long T1) Dissolve->Acquire Process 4. Data Processing Phase and baseline correct spectrum. Carefully integrate signals Acquire->Process Quant 5. Quantification Calculate chemical purity vs. IS. Calculate isotopic enrichment from relative signal integrals Process->Quant

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh ~15 mg of 13-cis-Fenretinide-d4 and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Causality Note: The internal standard must be stable, of high purity, and have signals that do not overlap with the analyte. Accurate weighing is paramount for absolute purity determination.[17]

  • NMR Data Acquisition:

    • Instrument: NMR Spectrometer, ≥400 MHz.

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (both analyte and standard). This is critical for full signal recovery and accurate integration. A value of 30-60 seconds is typical.

      • Pulse Angle: 90° pulse.

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Analysis:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved signal from a non-deuterated portion of the Fenretinide molecule (e.g., aromatic protons on the hydroxyphenyl ring).

    • Integrate the residual proton signal(s) at the site(s) of deuteration.

    • The isotopic enrichment at a specific position is calculated based on the relative integrals. For example, if a signal corresponding to 2 protons in the unlabeled molecule integrates to 2.0, a residual signal at a deuterated position that should be zero might integrate to 0.02, indicating ~1% residual protons (99% enrichment).

Head-to-Head Comparison: Performance & Insights

FeatureHPLC-MS/MSQuantitative NMR (qNMR)
Primary Measurement Isotopologue distribution (d0, d1, d2, etc.)Chemical purity (absolute) & Isotopic enrichment at specific sites
Sensitivity Very High (ng/mL to pg/mL)Lower (requires mg of sample)[15]
Selectivity High (based on m/z and retention time)Very High (based on unique chemical shifts)
Information Provided Provides the percentage of each molecular species (isotopic purity).Confirms molecular structure, provides absolute chemical purity, and site-specific enrichment.
Key Experimental Choice High mass resolution is critical for accuracy.[10][18]A sufficiently long relaxation delay (d1) is non-negotiable for accurate quantification.
Self-Validation Chromatographic peak purity confirms analysis of the correct compound.The full spectrum serves as an identity test, confirming the structure is correct.
Limitations Does not provide absolute chemical purity without a certified reference standard.Less sensitive; may not detect trace-level isotopologues.

Synthesizing the Data for a Final Purity Value

Neither technique alone tells the whole story. A comprehensive assessment integrates the findings from both:

  • From qNMR: Determine the absolute chemical purity . For instance, the qNMR analysis might show the material is 99.5% pure relative to the internal standard. This accounts for any non-Fenretinide impurities.

  • From HPLC-MS/MS: Determine the isotopic distribution within the 99.5% pure Fenretinide fraction. The MS data might show that this fraction is composed of 99.2% d4, 0.7% d3, and 0.1% d2 species.

  • Final Calculation: The final isotopic purity of the 13-cis-Fenretinide-d4 species in the bulk material is the product of the chemical purity and the isotopic abundance of the d4 species (e.g., 99.5% × 99.2% = 98.7% d4).

By employing this dual-methodology approach, a laboratory can generate a highly reliable and defensible purity value, ensuring the integrity of subsequent quantitative studies. This self-validating system, grounded in the orthogonal principles of mass and nuclear resonance, represents the gold standard in the characterization of isotopically labeled materials.

References

  • Zhang, Y., et al. (2018). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS. Retrieved February 5, 2026. Available at: [Link]

  • Concert Pharmaceuticals. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]

  • Malone, J., Thompson, A., & Chahrour, O. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved February 5, 2026. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved February 5, 2026. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved February 5, 2026. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved February 5, 2026. Available at: [Link]

  • Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

  • SciTech Development. (n.d.). Fenretinide (4-HPR): Its History, Properties & Uses. Retrieved February 5, 2026. Available at: [Link]

  • Zou, Y., et al. (2016). Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. PLoS One. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved February 5, 2026. Available at: [Link]

  • Viale, M., et al. (2020). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Molecules. Available at: [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved February 5, 2026. Available at: [Link]

  • Garaventa, A., et al. (2003). Phase I Trial and Pharmacokinetics of Fenretinide in Children with Neuroblastoma. Clinical Cancer Research. Available at: [Link]

  • Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 13-cis-Fenretinide-d4

Introduction: Beyond the Experiment - A Commitment to Safety and Compliance As researchers dedicated to advancing science, our responsibilities extend beyond the bench. The integrity of our work is intrinsically linked t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Experiment - A Commitment to Safety and Compliance

As researchers dedicated to advancing science, our responsibilities extend beyond the bench. The integrity of our work is intrinsically linked to the safety of our practices, from initial handling to final disposal. 13-cis-Fenretinide-d4, a deuterated synthetic retinoid, is a valuable tool in drug development and metabolic research. However, its potent biological activity necessitates a rigorous and informed approach to waste management. Like its parent compound, Fenretinide, and other retinoids, it must be treated as a hazardous substance, with particular attention to its potential reproductive toxicity.[1][2]

This guide provides a comprehensive, step-by-step framework for the proper disposal of 13-cis-Fenretinide-d4. Its purpose is to empower researchers with the knowledge to manage this chemical waste safely, compliantly, and with a clear understanding of the scientific principles behind each procedure. Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible research and a core component of a robust laboratory safety culture.

Part 1: Hazard Identification and Risk Assessment

Understanding the "why" is crucial for appreciating the "how." The disposal procedures for 13-cis-Fenretinide-d4 are dictated by its inherent chemical and toxicological properties. As a retinoid, its biological activity is the primary concern.

Causality of Hazard: Retinoids are known to be potent modulators of biological processes, including cell differentiation and proliferation. This activity makes them valuable pharmacologically but also introduces significant risks. The primary hazard associated with this class of compounds is teratogenicity (the potential to cause harm to an unborn child).[1][2] Therefore, all waste streams containing 13-cis-Fenretinide-d4 must be managed to prevent environmental release and human exposure.

Summary of Hazards: The following table summarizes the key hazards associated with Fenretinide, which should be applied to its deuterated analogue.

Hazard TypeDescriptionPrimary ConcernSource
Reproductive Toxicity H360FD: May damage fertility. May damage the unborn child.High: Potential teratogen. Requires stringent handling to prevent exposure, especially for personnel of child-bearing potential.[2]
Acute Toxicity H302: Harmful if swallowed. H312/332: Harmful in contact with skin or if inhaled.Moderate: Accidental ingestion or significant dermal/inhalation exposure could lead to adverse health effects.[2]
Irritation H315/319/335: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.Moderate: Direct contact can cause localized irritation. Dust generation must be controlled.[1][2]
Environmental Hazard Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.High: Improper disposal can lead to contamination of waterways, harming aquatic life. Sewer disposal is strictly prohibited.[1]

Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Before handling 13-cis-Fenretinide-d4 in any form, including for disposal, the correct PPE must be worn. This creates a primary barrier to exposure.

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes of liquid waste and airborne solid particles, preventing serious eye irritation.[2]
Hand Protection Double Nitrile Gloves (ASTM D6319).Fenretinide can be harmful in contact with skin. Double-gloving provides an extra layer of protection against permeation and allows for safe removal of the outer, contaminated glove.[3]
Protective Clothing Full-length laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Required when handling the solid compound outside of a certified chemical fume hood or when there is a risk of generating dust.[1][4]

Part 3: Waste Segregation and Containment

Proper segregation is the cornerstone of safe and compliant chemical waste management. Never mix 13-cis-Fenretinide-d4 waste with general laboratory trash, and never dispose of it via sink or sewer drains.[5][6] All waste must be collected at the point of generation in designated, properly labeled containers.[7][8]

The following diagram illustrates the decision-making process for segregating waste contaminated with 13-cis-Fenretinide-d4.

G Diagram 1: Waste Segregation Workflow for 13-cis-Fenretinide-d4 start Waste Generated (Containing 13-cis-Fenretinide-d4) decision_type What is the physical form? start->decision_type decision_sharps Is it a sharp? decision_type->decision_sharps Solid process_liquid Collect in Labeled 'Hazardous Liquid Waste' Container decision_type->process_liquid Liquid decision_container Is it an empty container? process_solid Collect in Labeled 'Hazardous Solid Waste' Container decision_container->process_solid No (e.g., gloves, tips, paper) process_rinse Triple-rinse with appropriate solvent decision_container->process_rinse Yes decision_sharps->decision_container No process_sharps Collect in Puncture-Proof 'Hazardous Sharps' Container decision_sharps->process_sharps Yes end_ehs Store in Satellite Accumulation Area for EHS Pickup process_solid->end_ehs process_liquid->end_ehs process_sharps->end_ehs process_collect_rinsate Collect all rinsate as Hazardous Liquid Waste process_rinse->process_collect_rinsate end_trash Dispose of defaced container as non-hazardous waste process_rinse->end_trash process_collect_rinsate->process_liquid

Sources

Handling

A Senior Application Scientist's Guide to Handling 13-cis-Fenretinide-d4: Personal Protective Equipment and Disposal

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of potent, research-grade compounds like 13-cis-Fenretinide-...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of potent, research-grade compounds like 13-cis-Fenretinide-d4 demands a comprehensive safety strategy that goes beyond mere compliance. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures, grounded in the principles of chemical hygiene and risk mitigation.

13-cis-Fenretinide-d4 is a deuterated analog of Fenretinide, a synthetic retinoid investigated for its chemopreventive and therapeutic properties[1][2]. While the deuteration provides a valuable tool for metabolic studies, the fundamental toxicology of the parent compound must be assumed. Fenretinide and related retinoids are classified as hazardous materials. They can be harmful if inhaled, swallowed, or absorbed through the skin, may cause serious eye and skin irritation, and critically, may damage fertility or the unborn child[3][4]. Therefore, handling this compound requires treating it as a potentially cytotoxic and teratogenic agent.

Our primary objective is to minimize occupational exposure through a multi-layered safety approach, where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical hazard.

Core Principles of Hazard Control

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a foundational concept in laboratory safety endorsed by bodies like the Occupational Safety and Health Administration (OSHA)[5][6]. The most effective controls are elimination and substitution, which are not applicable here. Therefore, we rely on:

  • Engineering Controls: These are the first line of defense and involve physically isolating the hazard. All handling of 13-cis-Fenretinide-d4 powder, and any procedure that could generate aerosols or dust, must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC)[7].

  • Administrative Controls: These are work practices that reduce exposure, such as developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only[5][8].

  • Personal Protective Equipment (PPE): This is the final barrier. PPE does not eliminate the hazard, but it protects the individual when engineering and administrative controls may not be sufficient or in the event of a failure or accident.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate, based on a risk assessment of the procedures being performed. The following recommendations are based on the compound's potential hazards.

Hand Protection: The Primary Contact Barrier

Gloves are essential for every task involving this compound[9]. The choice of glove material is critical to prevent chemical permeation.

  • Type: Use chemotherapy-rated nitrile gloves. Nitrile provides superior resistance to a wide range of chemicals compared to latex. Always check the manufacturer's compatibility data for Fenretinide or similar retinoids if available.

  • Standard: Gloves should be tested according to ASTM D6978, the standard practice for assessing the resistance of medical gloves to permeation by chemotherapy drugs[9].

  • Protocol: Double-gloving is required when handling the concentrated powder or preparing stock solutions[9]. The outer glove should be removed immediately after the task is completed within the fume hood, and the inner glove removed upon exiting the work area. Never wear gloves outside the laboratory. Hands must be washed thoroughly after removing gloves[5].

Eye and Face Protection: Shielding from Splashes and Aerosols

Standard laboratory safety glasses are insufficient.

  • Type: Chemical splash goggles that provide a complete seal around the eyes are mandatory when there is any risk of splashes, particularly when handling solutions.

  • Face Shield: A full-face shield should be worn over chemical splash goggles when handling larger quantities (>100 mg) of the powder or solutions, or during any non-routine procedure where the risk of a significant splash is elevated[10].

Body Protection: Preventing Dermal Absorption

To protect against spills and contamination of personal clothing, dedicated lab coats are required.

  • Type: A disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs is the minimum requirement[10]. Traditional cotton lab coats are not recommended as they can absorb chemical spills, holding the hazardous material against the skin.

  • Protocol: Gowns should be changed immediately if known to be contaminated and should never be worn outside the laboratory.

Respiratory Protection: Mitigating Inhalation Risks

The primary inhalation risk comes from the fine powder form of the compound.

  • Engineering Control Primacy: All weighing and handling of the powder must be done in a chemical fume hood or other ventilated enclosure. This is the primary method of respiratory protection.

  • PPE Requirement: When handling the powder, even within a fume hood, a NIOSH-approved N95 respirator is required as a supplementary measure to protect against aerosolized particles[11]. A standard surgical mask does not provide respiratory protection from chemical powders and is unacceptable[11].

  • Fit Testing: Proper use of a respirator requires a formal fit test and training, as mandated by OSHA regulations.

Operational and Disposal Plans

A self-validating protocol ensures safety at every stage of the compound's lifecycle in the lab.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and uncluttered. Prepare all necessary equipment (spatulas, weigh boats, solvents, vials). A dedicated spill kit for cytotoxic drugs should be immediately accessible[12].

  • Donning PPE: Put on PPE in the following order: gown, respirator (if handling powder), face shield/goggles, and finally, two pairs of chemotherapy-rated gloves.

  • Weighing: Carefully weigh the 13-cis-Fenretinide-d4 powder inside the fume hood. Use gentle motions to avoid creating airborne dust.

  • Solubilization: Add solvent to the powder in the fume hood. Fenretinide is soluble in organic solvents like DMSO and ethanol[13]. Ensure the container is securely capped before removing it from the fume hood.

  • Experimental Use: Handle all solutions with the same level of precaution. All transfers and manipulations should be performed over a chemically resistant tray to contain potential spills.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield/goggles, gown, inner gloves. The respirator should be removed last after leaving the immediate work area. Wash hands immediately and thoroughly.

Spill Management

In the event of a spill, the area must be immediately secured.

  • Alert: Notify colleagues and restrict access to the area.

  • PPE: Don the full set of recommended PPE, including double gloves, gown, goggles, and a respirator.

  • Containment: For liquid spills, cover with an absorbent material from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne. Do NOT dry sweep[7].

  • Cleanup: Working from the outside in, collect all contaminated materials using scoops or forceps and place them into a labeled, sealed hazardous waste container[12].

  • Decontamination: Clean the spill area with an appropriate deactivating solution (if available) or soap and water, followed by a solvent rinse if compatible with the surface.

  • Disposal: All cleanup materials are to be disposed of as hazardous chemical waste.

Disposal Plan

All materials that have come into contact with 13-cis-Fenretinide-d4 are considered hazardous waste.

  • Solid Waste: This includes empty vials, used gloves, gowns, weigh boats, and contaminated labware. Collect this waste in a dedicated, clearly labeled, puncture-proof hazardous waste container[14].

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a labeled, sealed hazardous waste container compatible with the solvents used[15]. Do not drain into the sink.

  • Sharps: Needles, scalpels, or glass pipettes must be disposed of in a designated sharps container for chemical contamination[14].

  • Final Disposal: All waste containers must be handled by the institution's environmental health and safety (EHS) office for compliant disposal via incineration or other approved methods[7].

Data and Workflow Visualization

PPE Requirements by Task
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Receiving/Storage Single pair nitrile glovesSafety glassesLab coatNot required
Weighing Powder Double pair chemo-glovesGoggles & Face ShieldDisposable gownN95 Respirator (in hood)
Handling Solutions Double pair chemo-glovesChemical splash gogglesDisposable gownNot required (in hood)
Spill Cleanup Double pair chemo-glovesGoggles & Face ShieldDisposable gownN95 Respirator
Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Active Handling (Inside Chemical Fume Hood) cluster_cleanup Post-Handling & Disposal A Receive & Log Compound B Assemble Spill Kit & Equipment A->B C Don Full PPE (Gown, Respirator, Goggles, Double Gloves) B->C D Weigh Solid 13-cis-Fenretinide-d4 C->D Enter Fume Hood E Prepare Stock/Working Solutions D->E F Perform Experimental Procedures E->F G Segregate & Label Hazardous Waste (Solid, Liquid, Sharps) F->G H Decontaminate Work Area G->H K Schedule Waste Pickup (EHS) G->K I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Sources

© Copyright 2026 BenchChem. All Rights Reserved.